molecular formula C12H9FN2O B1223690 N-(4-fluorophenyl)pyridine-2-carboxamide

N-(4-fluorophenyl)pyridine-2-carboxamide

Cat. No.: B1223690
M. Wt: 216.21 g/mol
InChI Key: RRPQKFGFYHPTCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)pyridine-2-carboxamide is a chemical compound for research and development use. Pyridine carboxamides are a significant class of compounds in medicinal and agrochemical research. Some derivatives within this structural family have been investigated as potential succinate dehydrogenase inhibitors (SDHIs), which can disrupt fungal mitochondrial function . Other research into similar scaffolds has explored their potential in novel therapeutic areas, though the specific biological activity and research value of N-(4-fluorophenyl)pyridine-2-carboxamide would require further investigation by qualified researchers . This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H9FN2O

Molecular Weight

216.21 g/mol

IUPAC Name

N-(4-fluorophenyl)pyridine-2-carboxamide

InChI

InChI=1S/C12H9FN2O/c13-9-4-6-10(7-5-9)15-12(16)11-3-1-2-8-14-11/h1-8H,(H,15,16)

InChI Key

RRPQKFGFYHPTCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)F

Synonyms

N-(4-fluorophenyl)pyridine-2-carboxamide

Origin of Product

United States

Foundational & Exploratory

N-(4-fluorophenyl)pyridine-2-carboxamide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of N-(4-fluorophenyl)pyridine-2-carboxamide

This guide offers a comprehensive technical overview of N-(4-fluorophenyl)pyridine-2-carboxamide, a molecule of significant interest within the field of medicinal chemistry. As a derivative of picolinamide, this compound belongs to a class of structures recognized as "privileged" motifs in drug discovery, forming the core of numerous biologically active agents.[1] The strategic incorporation of a pyridine ring and a fluorophenyl group imparts specific electronic and steric properties that are crucial for molecular recognition and biological function. This document will delve into the synthesis, detailed physicochemical and spectroscopic properties, chemical reactivity, and the pharmacological potential of this compound, providing a foundational resource for researchers in drug development and chemical synthesis.

Synthetic Strategy: Amide Bond Formation

The principal and most direct route to N-(4-fluorophenyl)pyridine-2-carboxamide is through the formation of an amide bond between picolinic acid and 4-fluoroaniline. This transformation is a cornerstone of organic synthesis, and its successful execution relies on the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the aniline.

Causality of Experimental Design: The direct reaction between a carboxylic acid and an amine is typically unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt. Therefore, a coupling agent is employed. Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are highly effective. They react with the carboxylic acid to form a highly reactive activated ester intermediate, which is then readily susceptible to nucleophilic substitution by the amine (4-fluoroaniline). A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is essential to neutralize the acid generated during the reaction without competing with the primary amine nucleophile.[2]

Experimental Protocol: Synthesis via TBTU Coupling[2]
  • Reagent Preparation: In a clean, dry round-bottom flask under an inert nitrogen atmosphere, dissolve picolinic acid (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

  • Amine Addition: To this solution, add 4-fluoroaniline (1.1 equivalents) followed by DIPEA (3.0 equivalents).

  • Coupling Agent Addition: Cool the mixture in an ice bath (0°C). Slowly add TBTU (1.5 equivalents) portion-wise, ensuring the temperature remains low.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water. This will often precipitate the crude product.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (2-3 times).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography on silica gel to yield the final product.

Synthesis Workflow Diagram

Synthesis cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process PicolinicAcid Picolinic Acid AmideCoupling Amide Coupling Reaction PicolinicAcid->AmideCoupling Fluoroaniline 4-Fluoroaniline Fluoroaniline->AmideCoupling TBTU TBTU (Coupling Agent) TBTU->AmideCoupling DIPEA DIPEA (Base) DIPEA->AmideCoupling DMF DMF (Solvent) DMF->AmideCoupling RT Room Temp, 12-16h RT->AmideCoupling Workup Aqueous Work-up & Extraction AmideCoupling->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product N-(4-fluorophenyl) pyridine-2-carboxamide Purification->Product

Caption: Workflow for the synthesis of N-(4-fluorophenyl)pyridine-2-carboxamide.

Physicochemical Properties

The physical properties of the molecule are dictated by its structure, including the rigid aromatic rings, the polar amide linkage capable of hydrogen bonding, and the electronegative fluorine atom.

PropertyValueSource/Comment
Molecular Formula C₁₂H₉FN₂OCalculated from structure.
Molecular Weight 216.21 g/mol Calculated from formula.
Appearance White to off-white solidTypical for picolinamide derivatives.[3]
Melting Point Experimentally determinedA related compound, 3-Amino-N-(4-fluorophenyl)...thieno[2,3-b]pyridine-2-carboxamide, has a melting point of 241.8–242.9 °C, suggesting a high melting point for the title compound due to strong intermolecular forces.[4]
Solubility Soluble in DMSO, Methanol (Slightly)Based on general properties of similar amides.[5]
Predicted XlogP ~2.0-2.5Indicates moderate lipophilicity, relevant for pharmacokinetic considerations. (Value estimated based on similar structures in PubChem).

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous structural confirmation of N-(4-fluorophenyl)pyridine-2-carboxamide.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each aromatic proton. The four protons of the pyridine ring will appear as multiplets in the aromatic region (typically δ 7.5-8.6 ppm).[6] The 4-fluorophenyl ring will exhibit two signals, each integrating to two protons, appearing as a pair of doublets or a multiplet due to H-H and H-F coupling. A characteristic broad singlet, corresponding to the amide N-H proton, will be observed far downfield (typically δ > 9.0 ppm).

  • ¹³C NMR Spectroscopy: The carbon spectrum will display 12 distinct signals corresponding to the 12 non-equivalent carbon atoms. The amide carbonyl carbon will have a characteristic signal around δ 163-165 ppm. The carbon atom attached to the fluorine will appear as a doublet due to one-bond C-F coupling, a hallmark of fluorinated aromatic compounds.[4][7]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides confirmation of key functional groups. Expected characteristic absorption bands include:

    • ~3300-3400 cm⁻¹: N-H stretching of the amide group.[8]

    • ~1660-1680 cm⁻¹: C=O stretching (Amide I band), which is a strong and sharp peak.[4][8]

    • ~1520-1550 cm⁻¹: N-H bending (Amide II band).

    • ~1150-1250 cm⁻¹: C-F stretching.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The ESI-MS spectrum in positive ion mode would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 217.07.[2]

Chemical Reactivity and Molecular Interactions

The reactivity profile of N-(4-fluorophenyl)pyridine-2-carboxamide is governed by its functional groups: the amide linkage and the pyridine ring.

  • Amide Stability: The amide bond is generally stable but can be hydrolyzed under harsh acidic or basic conditions to yield picolinic acid and 4-fluoroaniline.

  • Coordination Chemistry: A key feature of the picolinamide scaffold is its ability to act as a bidentate chelating ligand for metal ions. Coordination typically occurs through the pyridine nitrogen and the deprotonated amido nitrogen, forming stable five-membered chelate rings with metals like palladium(II).[9][10] This property is significant for applications in catalysis and the development of metal-based therapeutics.

  • Crystal Engineering and Intermolecular Interactions: In the solid state, the molecule's conformation and packing are dominated by hydrogen bonding. The amide N-H group can act as a hydrogen bond donor, while the pyridine nitrogen and the amide carbonyl oxygen are potential acceptors. This can lead to the formation of supramolecular chains or dimers through N–H···N(pyridine) or N–H···O=C interactions, which significantly influences physical properties like melting point and solubility.[11][12][13]

Potential Intermolecular Hydrogen Bonding

Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B a Py-N b C=O c N-H d Py-N c->d N-H···N(py) Interaction e C=O f N-H f->b N-H···O=C Interaction

Caption: Common hydrogen bonding motifs in picolinamides.

Significance in Drug Development

The N-phenylpyridine-2-carboxamide core is a validated scaffold for targeting a diverse range of biological systems. The introduction of a fluorine atom on the phenyl ring is a common medicinal chemistry strategy to modulate metabolic stability, binding affinity, and pharmacokinetic properties.

Derivatives of picolinamide have demonstrated significant potential across multiple therapeutic areas:

  • Oncology: As potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[14][15]

  • Metabolic Diseases: For the treatment of type 2 diabetes and metabolic syndrome by inhibiting the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme.[16]

  • Neurodegenerative Disorders: As inhibitors of acetylcholinesterase, offering a therapeutic strategy for Alzheimer's disease.[17]

  • Infectious Diseases: As antifungal agents that function by inhibiting succinate dehydrogenase.[3]

The structural motif is also found in compounds targeting G-protein coupled receptors, such as 5-HT(2A) inverse agonists for antipsychotic applications, and ion channels, including T-type calcium channel blockers for hypertension.[18][19] This wide-ranging activity underscores the value of N-(4-fluorophenyl)pyridine-2-carboxamide as a foundational structure for further optimization and development.

Safety and Handling

Based on the GHS classifications for structurally related carboxamides, N-(4-fluorophenyl)pyridine-2-carboxamide should be handled with appropriate care.[20][21] It is predicted to be harmful if swallowed and may cause skin, eye, and respiratory irritation. Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.

Conclusion

N-(4-fluorophenyl)pyridine-2-carboxamide is a synthetically accessible molecule built upon the pharmacologically significant picolinamide scaffold. Its chemical properties are defined by the interplay between its aromatic systems and the hydrogen-bonding-capable amide linker. The well-defined spectroscopic signature allows for straightforward characterization, while its capacity for metal chelation and diverse intermolecular interactions opens avenues in materials science and crystal engineering. For medicinal chemists, this compound represents a valuable starting point for the design of novel therapeutics targeting a wide array of diseases, leveraging the proven track record of its structural class.

References

  • Sun, W., Fang, S., & Yan, H. (n.d.). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Publishing.
  • Sun, W., Fang, S., & Yan, H. (2019). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC MedChemComm, 10(1), 123-133.
  • Kim, H. S., et al. (2015). Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(8), 1756-1761.
  • (n.d.).
  • (n.d.). Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. NIScPR Online Publishing.
  • Ramírez-García, G., et al. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Molecules, 27(5), 1543.
  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918.
  • Ito, M., et al. (2006). Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Bioorganic & Medicinal Chemistry, 14(20), 6853-6865.
  • Wang, Y., et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 251-259.
  • (n.d.). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. BenchChem.
  • Ranjith, P. K., et al. (2016). FT-IR spectrum of N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide.
  • (n.d.). Emd-50929.
  • (n.d.). N-(2-amino-4-fluorophenyl)pyridine-2-carboxamide.
  • Ghorab, M. M., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10487-10497.
  • Liu, H., et al. (2021). Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. AIP Conference Proceedings, 2339(1), 020124.
  • Li, Y., et al. (2019). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Medicinal Chemistry Research, 28(7), 1033-1041.
  • (n.d.). 6-fluoro-n-(4-fluorophenyl)pyridine-2-carboxamide (C12H8F2N2O). PubChemLite.
  • Saha, A., et al. (2024). Synthesis and structure of N-(perfluorophenyl)isonicotinamide.
  • (n.d.). PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR spectrum. ChemicalBook.
  • Abdel-Aziz, H. A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters, 10(2), 167-174.
  • Amani, V., et al. (2012). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Journal of the Chilean Chemical Society, 57(3), 1279-1282.
  • Liu, H., et al. (2021). Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. AIP Publishing.
  • (n.d.). 4-(4-fluorophenyl)-N-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide. BindingDB.
  • (n.d.). N-(2-amino-4-fluorophenyl)pyridine-2-carboxamide (C12H10FN3O). PubChemLite.
  • (n.d.). Synthesis of the bis[N-(4-bromophenyl)pyridine-2-carboxamidato]Palladium complex.
  • Naidoo, V., & Bala, M. D. (2022). bis[N-(4-Bromophenyl)
  • Asghar, M. A., et al. (2016). N-(4-Benzoylphenyl)pyridine-2-carbothioamide.
  • Tan, Y. Z., et al. (2022). Probing the Electronic Properties and Interaction Landscapes in a Series of N-(Chlorophenyl)pyridinecarboxamides. Crystal Growth & Design, 22(5), 3295-3311.
  • Wardell, J. L., et al. (2011). N-(4-Bromophenyl)pyrazine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o118.
  • (n.d.). PYRIDINE-2-CARBOXAMIDE. ChemicalBook.

Sources

N-(4-fluorophenyl)picolinamide CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

Identity, Synthesis, and Application as a Bidentate Directing Group

Executive Summary

N-(4-fluorophenyl)picolinamide (IUPAC: N-(4-fluorophenyl)pyridine-2-carboxamide) is a pivotal heterocyclic scaffold in both organic synthesis and medicinal chemistry. Structurally, it consists of a picolinic acid (pyridine-2-carboxylic acid) moiety coupled to a 4-fluoroaniline via an amide bond.

Its significance is twofold:

  • Catalysis: It functions as a robust bidentate (

    
    ) directing group  in transition-metal-catalyzed C–H activation, facilitating site-selective functionalization of C(sp³)–H bonds.
    
  • Medicinal Chemistry: It serves as a pharmacophore in kinase inhibitors (e.g., c-Met, VEGFR) and allosteric modulators (mGluR4), where the 4-fluorophenyl group enhances metabolic stability by blocking para-oxidation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

ParameterSpecification
Chemical Name N-(4-fluorophenyl)pyridine-2-carboxamide
Common Name N-(4-fluorophenyl)picolinamide
Molecular Formula C₁₂H₉FN₂O
Molecular Weight 216.21 g/mol
SMILES FC1=CC=C(NC(=O)C2=CC=CC=N2)C=C1
InChI Key HVZXVZXVZXVZXV-UHFFFAOYSA-N (Generic representation)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
pKa (Calculated) ~11.5 (Amide NH), ~3.5 (Pyridine N)

Note on CAS Number: While derivatives like 6-chloro-N-(4-fluorophenyl)picolinamide (CAS: 137640-94-9) are frequently cataloged, the unsubstituted parent compound is often synthesized in situ or custom-ordered. Researchers should verify specific isomer availability (picolinamide vs. nicotinamide) when sourcing.

Synthetic Architecture

The synthesis of N-(4-fluorophenyl)picolinamide is a high-yielding amide coupling reaction. The preferred method utilizes picolinoyl chloride (generated in situ or purchased) reacting with 4-fluoroaniline under basic conditions. This route avoids the formation of urea byproducts common with carbodiimide couplings (EDC/DCC).

Reaction Scheme (DOT Visualization)

SynthesisWorkflow Substrate1 Picolinic Acid (Starting Material) Intermediate Picolinoyl Chloride (Reactive Intermediate) Substrate1->Intermediate Reflux (2h) Reagent1 Thionyl Chloride (SOCl2) Reagent1->Intermediate Product N-(4-fluorophenyl)picolinamide (Target) Intermediate->Product 0°C to RT, 4h Substrate2 4-Fluoroaniline Substrate2->Product Base Triethylamine (Et3N) Dichloromethane (DCM) Base->Product Acid Scavenger

Caption: Step-wise synthesis via acid chloride activation to prevent racemization and ensure high yield.

Detailed Protocol

Reagents: Picolinic acid (1.0 eq), Thionyl chloride (1.5 eq), 4-Fluoroaniline (1.0 eq), Triethylamine (2.0 eq), Dry DCM.

  • Activation: Dissolve picolinic acid in dry DCM. Add thionyl chloride dropwise at 0°C. Reflux for 2 hours until gas evolution ceases. Evaporate excess SOCl₂ in vacuo to obtain crude picolinoyl chloride.

  • Coupling: Redissolve the acid chloride in dry DCM. Cool to 0°C.

  • Addition: Add a solution of 4-fluoroaniline and triethylamine in DCM dropwise over 30 minutes. The base neutralizes the HCl generated.

  • Completion: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Wash organic layer with sat. NaHCO₃ (to remove unreacted acid) followed by 1M HCl (to remove unreacted aniline) and brine.

  • Purification: Dry over MgSO₄, concentrate, and recrystallize from hot Ethanol to yield white needles.

Functional Utility: C–H Activation Directing Group

The picolinamide moiety is a "privileged" directing group (DG) in organometallic chemistry, popularized by the Daugulis group. It enables the functionalization of unactivated C–H bonds by coordinating to Palladium (Pd) or Copper (Cu).

Mechanism of Action

The pyridine nitrogen (


) and the deprotonated amide nitrogen (

) form a rigid 5-membered chelate with the metal center. This geometry positions the catalyst to activate the C–H bond at the

-position (relative to the amine) or the ortho-position (relative to the aromatic ring).
Catalytic Cycle Visualization

CHActivation Precursor Ligand-Substrate (Picolinamide) Coordination Pd(II) Coordination (N,N-Bidentate) Precursor->Coordination + Pd(OAc)2 CMD C-H Activation (Concerted Metalation-Deprotonation) Coordination->CMD - AcOH Palladacycle Stable Palladacycle Intermediate CMD->Palladacycle Functionalization Coupling with Electrophile (Ar-I / Olefin) Palladacycle->Functionalization Oxidative Addition ProductRel Product Release & Catalyst Regeneration Functionalization->ProductRel Reductive Elimination ProductRel->Precursor Cycle Repeats

Caption: The picolinamide directing group facilitates the formation of a stable palladacycle, lowering the activation energy for C-H cleavage.

Medicinal Chemistry Applications

In drug discovery, the N-(4-fluorophenyl)picolinamide scaffold is often employed to optimize Lipophilic Ligand Efficiency (LLE) .

  • Metabolic Stability: The fluorine atom at the para-position of the phenyl ring blocks Cytochrome P450-mediated hydroxylation, significantly extending the half-life (

    
    ) of the molecule compared to the unsubstituted aniline analog.
    
  • Kinase Binding: The pyridine nitrogen often acts as a hydrogen bond acceptor in the hinge region of kinase ATP-binding pockets, while the amide NH serves as a donor.

  • Case Study (mGluR4): Picolinamide derivatives have been identified as positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 4, showing potential in Parkinson's disease therapy [1].

References

  • Discovery of N-(4-acetamido)phenylpicolinamides as mGlu4 PAMs.

    • Source: Niswender, C. M., et al. (2011). Journal of Medicinal Chemistry.
    • Context: Establishes the biological activity of the picolinamide scaffold in CNS targets.
  • Picolinamide-Assisted Ortho-C-H Functionaliz

    • Source: Daugulis, O., et al. (2005). Journal of the American Chemical Society.
    • Context: Foundational work defining picolinamide as a bidentate directing group for Pd-catalyzed aryl
  • Synthesis and Cytotoxic Evaluation of Picolinamide Deriv

    • Source: MDPI (Molecules).
    • Context: Provides detailed experimental protocols for synthesizing substituted picolinamides.
  • PubChem Compound Summary: Picolinamide Deriv

    • Source: N
    • Context: Verification of physicochemical properties and structural identifiers.[1][2]

Sources

Foreword: The Critical Role of pKa in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa Values of N-(4-fluorophenyl)picolinamide Derivatives

In the landscape of medicinal chemistry and drug development, the acid dissociation constant (pKa) stands as a foundational physicochemical parameter. It governs the degree of ionization of a molecule at a given pH, which in turn dictates a cascade of critical biopharmaceutical properties including solubility, permeability, protein binding, and metabolic stability.[1][2][3] The majority of pharmaceuticals are weak acids or bases, and their ability to cross biological membranes or interact with molecular targets is profoundly influenced by their ionization state in physiological environments.[2][4] An accurate understanding and strategic modulation of pKa are therefore not merely academic exercises; they are essential for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately impacting its therapeutic efficacy and safety.[2][5]

This guide provides an in-depth exploration of the determination and interpretation of pKa values for a specific and pharmaceutically relevant class of molecules: N-(4-fluorophenyl)picolinamide derivatives. We will delve into the structural factors influencing their ionization, compare the principal experimental and computational methodologies for pKa determination, and provide field-proven protocols for researchers and drug development professionals.

The N-(4-fluorophenyl)picolinamide Scaffold: An Analysis of Ionizable Centers

The core structure of N-(4-fluorophenyl)picolinamide features two key components: a pyridine ring and an amide linkage to a 4-fluorophenyl group. The primary ionizable center in this scaffold is the nitrogen atom of the pyridine ring. Pyridine is a weak base, and its protonation establishes the equilibrium that defines its pKa.

The parent compound, picolinamide (2-pyridinecarboxamide), has a reported pKa of approximately 2.10 for its conjugate acid.[6][7][8] This indicates that the pyridine nitrogen is weakly basic. The introduction of the N-(4-fluorophenyl) substituent via the amide linkage significantly modulates this basicity. The electron-withdrawing nature of both the amide group and the 4-fluorophenyl ring is expected to decrease the electron density on the pyridine nitrogen, thereby making it less basic and lowering its pKa relative to unsubstituted pyridine (pKa ≈ 5.2). Further substitutions on either ring will continue to tune this value:

  • Electron-Withdrawing Groups (EWGs) on the pyridine ring (e.g., chloro, nitro) will further decrease the basicity of the pyridine nitrogen, resulting in a lower pKa.

  • Electron-Donating Groups (EDGs) on the pyridine ring (e.g., methyl, methoxy) will increase the electron density, making the nitrogen more basic and leading to a higher pKa.[9]

Understanding these structure-pKa relationships is paramount for medicinal chemists aiming to fine-tune a molecule's properties for a specific biological target or delivery requirement.

Methodologies for pKa Determination: A Comparative Overview

The accurate determination of pKa values can be approached through both experimental and computational methods. The choice of method is often dictated by factors such as the required accuracy, sample availability, solubility, and the stage of the drug discovery process.

G cluster_exp Experimental pKa Determination cluster_comp Computational pKa Prediction Pot Potentiometric Titration Pot_Adv Pot_Adv Pot->Pot_Adv High Precision 'Gold Standard' Pot_Dis Pot_Dis Pot->Pot_Dis Requires mg of pure sample Solubility issues UV UV-Vis Spectrophotometry UV_Adv UV_Adv UV->UV_Adv High Sensitivity (>10⁻⁶ M) Good for poor solubility UV_Dis UV_Dis UV->UV_Dis Requires UV chromophore Impurities can interfere CE Capillary Electrophoresis CE_Adv CE_Adv CE->CE_Adv High Throughput Requires minimal sample Tolerates impurities CE_Dis CE_Dis CE->CE_Dis Complex buffer systems Potential buffer-analyte interactions Empirical Empirical / Fragment-Based (e.g., ACD/pKa, Marvin) Emp_Adv Emp_Adv Empirical->Emp_Adv Fast, High Throughput Good for known chemical space Emp_Dis Emp_Dis Empirical->Emp_Dis Less accurate for novel scaffolds QM Quantum Mechanics (e.g., DFT) QM_Adv QM_Adv QM->QM_Adv First-principles based Good for novel scaffolds QM_Dis QM_Dis QM->QM_Dis Computationally expensive Requires expertise Start Determine pKa of N-(4-fluorophenyl)picolinamide Derivative cluster_exp cluster_exp Start->cluster_exp Experimental cluster_comp cluster_comp Start->cluster_comp In Silico

Caption: Comparative workflow for experimental and computational pKa determination.

Experimental Determination

A. Potentiometric Titration: This is a high-precision, classic method often considered the "gold standard".[10] It involves the gradual addition of an acid or base to a solution of the analyte while monitoring the pH with a calibrated electrode.[11][12] The pKa is determined from the inflection point of the resulting titration curve.[11]

  • Causality & Insight: For drug-like molecules such as N-(4-fluorophenyl)picolinamide derivatives, which are often poorly soluble in water, direct aqueous titration is problematic.[12] The formation of a precipitate prevents accurate measurement.[13] To overcome this, a co-solvent approach is employed. The titration is performed in several different ratios of an organic co-solvent (e.g., methanol) and water.[10][13] The apparent pKa (pKa') is measured in each mixture, and the true aqueous pKa is then determined by extrapolating the results to 0% co-solvent using methods like the Yasuda-Shedlovsky extrapolation.[10][13] This demonstrates a necessary adaptation of a standard protocol to the specific challenges posed by typical drug candidates.

B. UV-Vis Spectrophotometry: This method is highly sensitive and particularly useful for compounds with low solubility or when only small quantities of material are available.[10][14] It relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra, provided a chromophore is located near the ionization center.[10][14] By measuring the absorbance of the compound in a series of buffers with known pH values, a sigmoid curve of absorbance vs. pH can be generated, from which the pKa is determined at the inflection point.[12][15][16]

C. Capillary Electrophoresis (CE): CE has emerged as a powerful, high-throughput technique for pKa determination.[17] It requires very small sample amounts and, as a separation technique, can tolerate impurities that would interfere with spectrophotometric methods.[18] The method is based on measuring the effective electrophoretic mobility of the analyte as a function of the pH of the background electrolyte. A plot of mobility versus pH yields a titration curve from which the pKa can be accurately calculated.[18]

Computational Prediction

In early-stage drug discovery, where thousands of compounds may be synthesized, experimental determination of pKa for every derivative is impractical. In silico prediction methods offer a scalable and cost-effective solution.[5]

A. Empirical and Fragment-Based Methods: Software like ACD/pKa DB and Chemaxon's MarvinSketch are widely used.[19][20][21][22] These programs use large, curated databases of experimentally determined pKa values.[21][23] They calculate pKa based on chemical structure fragments and the application of Hammett-type equations to account for the electronic effects of substituents.[20] Their accuracy is generally high for molecules that are well-represented within their training databases.[24]

B. Quantum Chemical (QC) Methods: These methods, often based on Density Functional Theory (DFT), calculate pKa from first principles without reliance on experimental databases.[25] They compute the free energy change of the protonation/deprotonation reaction. While computationally more intensive, QC methods are invaluable for predicting the pKa of novel chemical scaffolds that are not present in empirical databases.

Structure-pKa Relationship: Illustrative Data

To illustrate the impact of substituents on the pKa of the N-(4-fluorophenyl)picolinamide scaffold, the following table presents hypothetical but chemically rational pKa values. These values are centered around the expected basicity of the pyridine nitrogen, modulated by various substituents.

Derivative Substituent (at position X)R GroupExpected Effect on Pyridine N BasicityIllustrative pKa
N-(4-fluorophenyl)picolinamideH (Parent)Baseline~1.8
N-(4-fluorophenyl)-4-chloro -picolinamide4-ClEWG - Decreases Basicity~1.2
N-(4-fluorophenyl)-4-methyl -picolinamide4-CH₃EDG - Increases Basicity~2.3
N-(4-fluorophenyl)-4-methoxy -picolinamide4-OCH₃EDG - Increases Basicity~2.6
N-(4-fluorophenyl)-4-nitro -picolinamide4-NO₂Strong EWG - Strongly Decreases Basicity~0.5

Note: These values are for illustrative purposes to demonstrate chemical principles. Actual experimental values should be determined for specific compounds.

Experimental Protocols

Protocol 1: pKa Determination by Potentiometric Titration (Co-Solvent Method)

This protocol is a self-validating system designed for poorly soluble compounds like N-(4-fluorophenyl)picolinamide derivatives.

1. System Calibration & Preparation:

  • Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).[11]
  • Prepare stock solutions of standardized 0.1 M HCl and 0.1 M NaOH. Ensure the NaOH solution is carbonate-free.[10]
  • Prepare a stock solution of 1.0 M KCl to maintain constant ionic strength.

2. Sample Preparation & Titration (Iterative):

  • Iteration 1 (e.g., 50% Methanol):
  • Accurately weigh and dissolve the compound in methanol to create a stock solution.
  • In a titration vessel, combine the compound stock solution, deionized water, and KCl stock solution to achieve a final concentration of ~1 mM analyte, 50% (v/v) methanol, and 0.15 M KCl.
  • Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂.[11]
  • Titrate the solution with 0.1 M HCl to a low pH (~2.0), then back-titrate with 0.1 M NaOH, recording the pH and titrant volume at regular intervals, especially near the equivalence point.

3. Data Analysis (Yasuda-Shedlovsky Extrapolation):

  • For each titration curve, determine the half-equivalence point, where pH = pKa' (the apparent pKa in that solvent mixture).[11]
  • Plot the measured pKa' values plus the logarithm of the water molar concentration against the reciprocal of the dielectric constant of the solvent mixtures.
  • Perform a linear regression on the data points. The y-intercept of this line corresponds to the extrapolated aqueous pKa value.
Protocol 2: pKa Determination by UV-Vis Spectrophotometry

This protocol is optimized for high sensitivity and low sample consumption.

1. Preparation of Solutions:

  • Prepare a 10 mM stock solution of the analyte in a suitable solvent like DMSO or methanol.[14]
  • Prepare a series of universal buffers covering a wide pH range (e.g., from pH 2 to 12 in 0.5 pH unit increments).
  • Determine the wavelength(s) of maximum absorbance difference between the fully protonated (in ~0.1 M HCl) and fully deprotonated (in ~0.1 M NaOH) forms of the compound.[14]

2. Spectrophotometric Measurement:

  • In a 96-well UV-transparent microplate, add the buffer solutions to different wells.[14]
  • Add a small aliquot of the analyte stock solution to each well to achieve a final concentration that gives a suitable absorbance reading (e.g., 50-100 µM).
  • Measure the absorbance of each well at the pre-determined analytical wavelength(s) using a microplate reader.

3. Data Analysis:

  • Plot the measured absorbance against the pH of the buffer for each well.
  • The data should form a sigmoidal curve. Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve-fitting model.
  • The pKa is the pH value at the inflection point of the curve (halfway between the minimum and maximum absorbance).[12]

Conclusion

The pKa of N-(4-fluorophenyl)picolinamide derivatives is a critical determinant of their drug-like properties. Its value is primarily governed by the basicity of the pyridine nitrogen, which is finely tuned by the electronic effects of substituents on both the picolinamide and phenyl rings. A comprehensive approach combining high-throughput computational prediction in the early discovery phase with precise experimental validation by methods like co-solvent potentiometry or UV-Vis spectrophotometry for lead candidates provides the most reliable and efficient path forward. The protocols and principles outlined in this guide offer a robust framework for researchers to accurately determine and intelligently modulate this vital physicochemical parameter, accelerating the development of more effective and safer therapeutic agents.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • Kadam, S. et al. (2013). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • Gomez, D. et al. (2015). Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis. Analytical Chemistry - ACS Publications. Available from: [Link]

  • Pion. (2023). What is pKa and how is it used in drug development?. Available from: [Link]

  • Canals, I. et al. (2008). Critical evaluation of buffering solutions for pKa determination by capillary electrophoresis. Electrophoresis. Available from: [Link]

  • Aggarwal, V. et al. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IDEAS/RePEc. Available from: [Link]

  • Drug Hunter Team. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. Available from: [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: [Link]

  • Analiza. (2022). Using Capillary Electrophoresis to Measure pKa. Available from: [Link]

  • Barbosa, J. et al. Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKaDetermination in Drug Discovery and Development. Sílice (CSIC). Available from: [Link]

  • de Rond, T. (2020). Predicting charge / protonation state distribution vs pH with MarvinSketch. Available from: [Link]

  • Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. Available from: [Link]

  • Sarmini, K. & Kenndler, E. (2009). A fast method for pKa determination by capillary electrophoresis. PubMed. Available from: [Link]

  • Gravel, A. et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Available from: [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC. Available from: [Link]

  • Atalay, T. (2019). Determination of the pK a values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications. Available from: [Link]

  • Aksoy, H. et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]

  • ChemBK. (2024). 2-Picolinamide. Available from: [Link]

  • Hidayah, N. et al. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. Available from: [Link]

  • ECETOC. pKa. Available from: [Link]

  • University of California, Davis. pKa of a dye: UV-VIS Spectroscopy. Available from: [Link]

  • Pion. The use of cosolvent pKa assays for poorly soluble compounds. Available from: [Link]

  • Balogh, G. T. et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling. Available from: [Link]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. Available from: [Link]

  • ACD/Labs. Decades of Reliable pKa Predictions. Available from: [Link]

  • Sitte, H. H. et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Available from: [Link]

  • Chemaxon. Training the pKa Plugin. Chemaxon Docs. Available from: [Link]

  • SCFBio. pKa calculation training. Available from: [Link]

  • Rowan. Running Rowan's pKa Prediction Workflow. Available from: [Link]

  • Balogh, G. T. et al. (2009). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling - ACS Publications. Available from: [Link]

  • ResearchGate. pKa values predicted using Marvin Sketch 16.11.28. Available from: [Link]

  • Chemaxon. pKa calculation. Chemaxon Docs. Available from: [Link]

  • The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents. Available from: [Link]

  • Bosch, E. et al. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. SciRes Literature. Available from: [Link]

  • PubChem. 2-Pyridinecarboxamide. Available from: [Link]

  • Akkurt, M. et al. (2012). 3,6-Dichloro-N-(4-fluorophenyl)picolinamide. PMC - NIH. Available from: [Link]

  • DeCorte, J. et al. Interpretable deep-learning pKa prediction for small molecule drugs via atomic sensitivity analysis. ChemRxiv. Available from: [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening. Available from: [Link]

  • Li, Y. et al. (2015). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. Available from: [Link]

  • Akkurt, M. et al. (2012). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC. Available from: [Link]

Sources

Comparative Analysis of Pyridine-Carboxamide Scaffolds: N-(4-fluorophenyl)nicotinamide vs. Picolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between N-(4-fluorophenyl)nicotinamide and Picolinamide . While both share a pyridine-carboxamide core, their divergence in substitution patterns (3-position vs. 2-position) and N-functionalization dictates completely distinct physicochemical behaviors and pharmacological applications.

  • N-(4-fluorophenyl)nicotinamide : A synthetic nicotinamide mimic functionalized for enhanced lipophilicity and metabolic stability. It serves as a privileged scaffold in medicinal chemistry, particularly for VEGFR-2 kinase inhibition and PARP modulation . The 4-fluorophenyl group acts as a metabolic block and hydrophobic anchor.

  • Picolinamide (Pyridine-2-carboxamide) : A naturally occurring isomer and bidentate ligand. Its proximity of the pyridine nitrogen to the amide carbonyl enables stable chelation of transition metals (Zn²⁺, Cu²⁺) , driving its utility in metalloenzyme inhibition and selective antibacterial activity against Clostridioides difficile.

Part 1: Structural & Physicochemical Architecture

The fundamental difference lies in the regiochemistry of the amide attachment and the electronic impact of the N-aryl substitution.

Structural Isomerism and Chelation Potential
  • Picolinamide (2-isomer): The amide group is adjacent to the pyridine nitrogen. This creates a "bidentate pocket" allowing the pyridine nitrogen and the amide oxygen to simultaneously bind a metal ion, forming a stable 5-membered chelate ring. This is the mechanistic basis for its metalloenzyme inhibition.

  • Nicotinamide Core (3-isomer): The amide is meta to the pyridine nitrogen. Geometric constraints prevent simultaneous binding to a single metal center. The addition of the 4-fluorophenyl group transforms the hydrophilic vitamin (Nicotinamide) into a lipophilic drug scaffold.

The "Fluorine Effect" in N-(4-fluorophenyl)nicotinamide

The inclusion of the 4-fluorophenyl moiety is a deliberate medicinal chemistry strategy:

  • Metabolic Blocking: The fluorine atom at the para-position of the phenyl ring blocks Cytochrome P450-mediated hydroxylation, significantly extending the compound's half-life compared to a non-fluorinated analogue.

  • Lipophilicity (LogP): The aromatic fluorine increases the partition coefficient (LogP), facilitating passive diffusion across cell membranes to reach intracellular targets like PARP or Kinase domains.

  • Electronic Modulation: Fluorine is highly electronegative, withdrawing electron density from the phenyl ring, which can strengthen

    
     stacking interactions within enzyme active sites.
    
Physicochemical Comparison Table
FeatureN-(4-fluorophenyl)nicotinamidePicolinamide
IUPAC Name N-(4-fluorophenyl)pyridine-3-carboxamidePyridine-2-carboxamide
Core Scaffold Nicotinamide (Vitamin B3 derivative)Picolinic Acid derivative
Substitution N-Aryl substituted (Secondary Amide)Unsubstituted (Primary Amide)
Metal Binding Monodentate (Weak)Bidentate Chelation (Strong)
Key Property Hydrophobic Binding / Metabolic Stability Zinc/Transition Metal Sequestration
Primary Utility Kinase Inhibitor (VEGFR-2), PARP InhibitorLigand synthesis, C. diff Antibacterial
LogP (Approx) ~2.5 (Lipophilic)~0.3 (Hydrophilic)

Part 2: Synthetic Methodologies

The synthesis of these compounds requires distinct approaches due to the reactivity of the starting materials.

Visualization of Synthetic Pathways

SynthesisPathways cluster_0 Protocol A: N-(4-fluorophenyl)nicotinamide cluster_1 Protocol B: Picolinamide NicAcid Nicotinic Acid NicCl Nicotinoyl Chloride (Intermediate) NicAcid->NicCl Activation SOCl2 Thionyl Chloride (Reflux) Target1 N-(4-fluorophenyl) nicotinamide NicCl->Target1 Nucleophilic Acyl Substitution (Et3N) FluoroAniline 4-Fluoroaniline FluoroAniline->Target1 PicEster Ethyl Picolinate Target2 Picolinamide PicEster->Target2 Ammonolysis (0°C to RT) Ammonia Aq. Ammonia (NH3) Ammonia->Target2

Figure 1: Parallel synthetic routes. Protocol A utilizes an acid chloride intermediate for the secondary amide, while Protocol B uses ammonolysis for the primary amide.

Protocol A: Synthesis of N-(4-fluorophenyl)nicotinamide

Principle: Schotten-Baumann type acylation. The acid chloride is generated in situ to overcome the poor nucleophilicity of the aniline.

Reagents:

  • Nicotinic acid (1.0 eq)[1]

  • Thionyl chloride (SOCl2) (Excess)

  • 4-Fluoroaniline (1.1 eq)

  • Triethylamine (Et3N) (2.0 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step:

  • Activation: Reflux Nicotinic acid in excess SOCl2 for 2 hours. Evaporate excess SOCl2 under reduced pressure to obtain crude Nicotinoyl chloride (hygroscopic solid).

  • Coupling: Dissolve 4-Fluoroaniline and Et3N in dry DCM at 0°C.

  • Addition: Dropwise add the Nicotinoyl chloride (dissolved in DCM) to the aniline mixture.

  • Reaction: Stir at room temperature for 4-6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Workup: Wash reaction mixture with NaHCO3 (sat. aq.) to remove unreacted acid, then with brine. Dry over MgSO4.

  • Purification: Recrystallize from Ethanol/Water to yield white/off-white crystals.

Protocol B: Synthesis of Picolinamide

Principle: Ammonolysis of an ester.

Reagents:

  • Ethyl picolinate (1.0 eq)

  • Ammonium hydroxide (28% NH3 in H2O) (Excess)

Step-by-Step:

  • Mixing: Place Ethyl picolinate in a round-bottom flask.

  • Ammonolysis: Add concentrated aqueous ammonia (10 eq) slowly at 0°C.

  • Reaction: Stir vigorously at room temperature for 12 hours. The ester oil will slowly dissolve and precipitate the amide.

  • Isolation: Filter the white precipitate.

  • Purification: Recrystallize from water or ethanol.

Part 3: Mechanistic Pharmacology & Applications

N-(4-fluorophenyl)nicotinamide: Kinase & PARP Targeting

This molecule acts as a competitive inhibitor .

  • VEGFR-2 Inhibition: The nicotinamide ring mimics the adenine ring of ATP, binding to the hinge region of the kinase. The 4-fluorophenyl group extends into the hydrophobic pocket adjacent to the ATP binding site, providing selectivity and binding affinity that the unsubstituted nicotinamide lacks [1].

  • PARP-1 Inhibition: While Nicotinamide is a weak PARP inhibitor, N-substituted analogues can gain potency. The amide moiety forms hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic domain. The fluorophenyl group improves cellular retention [2].

Picolinamide: Chelation & Antibacterial Selectivity[3]
  • Zinc Sequestration: Picolinamide inhibits metalloenzymes by stripping or binding the catalytic Zinc ion.

  • Selective Antibacterial Action: Recent studies identify picolinamides as selective agents against C. difficile.[2] Unlike broad-spectrum antibiotics, they target specific bacterial pathways (likely involving metal-dependent enzymes or tryptophan metabolism) without decimating the gut microbiome [3].

Biological Interaction Diagram

BioMechanisms cluster_Nic N-(4-fluorophenyl)nicotinamide Mechanism cluster_Pic Picolinamide Mechanism Comp1 N-(4-fluorophenyl) nicotinamide TargetK VEGFR-2 / PARP-1 (ATP Binding Site) Comp1->TargetK Hydrophobic Interaction (Fluorophenyl group) Effect1 Competitive Inhibition (Hinge Binding) TargetK->Effect1 Outcome1 Anti-angiogenesis Apoptosis Induction Effect1->Outcome1 Comp2 Picolinamide TargetM Metalloenzymes (Zinc Dependent) Comp2->TargetM N(py)-Zn-O(amide) Chelate Ring Effect2 Bidentate Chelation (N-Metal-O complex) TargetM->Effect2 Outcome2 Enzyme Deactivation Bacterial Stasis (C. diff) Effect2->Outcome2

Figure 2: Divergent Mechanisms of Action. Left: Steric/Hydrophobic active site blockade. Right: Metal ion sequestration.

Part 4: Experimental Validation Protocols

To verify the identity and activity of these compounds in your lab, use the following self-validating protocols.

Chelation Shift Assay (Distinguishing Test)

Use this to confirm if you have Picolinamide or the Nicotinamide derivative.

  • Prepare Solutions: 1 mM solution of the test compound in Methanol. 1 mM solution of CuCl2 or ZnCl2 in Methanol.

  • Mix: Add equimolar amounts (1:1) in a quartz cuvette.

  • Measure: Record UV-Vis spectrum (200-400 nm).

  • Validation:

    • Picolinamide: Will show a distinct bathochromic shift (Red shift) or new absorption band due to Ligand-to-Metal Charge Transfer (LMCT) and chelate formation.

    • N-(4-fluorophenyl)nicotinamide: Will show minimal spectral change (no stable chelation).

Kinase Inhibition Proxy (Cell Viability)

For N-(4-fluorophenyl)nicotinamide activity.[3]

  • Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells) - high VEGFR expression.

  • Treatment: Treat cells with 0, 1, 10, 50 µM of the compound for 48h.

  • Readout: MTT or CellTiter-Glo assay.

  • Validation: A dose-dependent decrease in viability (IC50 ~5-20 µM) indicates successful kinase inhibition/apoptosis induction [1].

References

  • Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. Source: National Institutes of Health (PMC) URL:[Link]

  • Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. Source: National Institutes of Health (PMC) URL:[Link]

  • Molecular structure, vibrational spectra... of picolinamide and isonicotinamide. Source: PubMed URL:[Link]

  • Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. Source: National Institutes of Health (PMC) URL:[Link]

Sources

Metabolic Stability of Fluorinated Picolinamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The picolinamide (pyridine-2-carboxamide) scaffold is a privileged pharmacophore in both agrochemical discovery (e.g., succinate dehydrogenase inhibitor fungicides) and pharmaceutical development (e.g., kinase inhibitors). However, its metabolic stability is often compromised by two primary vectors: hydrolytic cleavage of the amide bond and oxidative attack on the pyridine ring.

This guide details the strategic incorporation of fluorine atoms to mitigate these liabilities. By leveraging the high electronegativity and strong C–F bond energy (approx. 116 kcal/mol), researchers can modulate the electron density of the pyridine ring, block metabolic "soft spots," and significantly extend in vivo half-life (


).

Part 1: The Picolinamide Pharmacophore & Metabolic Vulnerabilities

To engineer stability, one must first understand the mechanism of degradation. The picolinamide scaffold presents a dichotomy of metabolic risks depending on the biological system (plant vs. mammal) and the specific enzyme milieu.

The Metabolic Soft Spots

The unsubstituted picolinamide scaffold is susceptible to Phase I metabolism via two distinct pathways:

  • Oxidative Defluorination/Hydroxylation (CYP450):

    • Mechanism: Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6 in humans) target electron-rich positions on the pyridine ring.

    • Vulnerability: While the pyridine nitrogen is electron-withdrawing, the positions para (C5) and meta (C4) to the nitrogen are common sites for hydroxylation, leading to clearance.

  • Aldehyde Oxidase (AO) Attack:

    • Mechanism: Cytosolic AO attacks electron-deficient heterocycles at the carbon adjacent to the heteroatom.

    • Vulnerability: In picolinamides, C2 is substituted by the amide. Consequently, C6 becomes the primary site for nucleophilic attack by AO, converting the pyridine to a pyridone (2-oxo species).

  • Amidase-Mediated Hydrolysis:

    • Mechanism: Amidases cleave the amide bond, releasing picolinic acid and the corresponding amine.

    • Vulnerability: This is often driven by the accessibility of the carbonyl carbon to nucleophilic attack.

Visualization of Metabolic Pathways

MetabolicPathways Parent Picolinamide Scaffold CYP CYP450 Oxidation (Phase I) Parent->CYP Attack at C4/C5 AO Aldehyde Oxidase (Nucleophilic Attack) Parent->AO Attack at C6 Amidase Amidase Hydrolysis (Cleavage) Parent->Amidase Attack at C=O Prod_OH Hydroxylated Pyridine (Unstable) CYP->Prod_OH Prod_Oxo 6-Oxo Metabolite (Pyridone) AO->Prod_Oxo Prod_Acid Picolinic Acid + Amine (Inactive) Amidase->Prod_Acid

Figure 1: Primary metabolic clearance pathways for the picolinamide scaffold. Fluorine substitution is used to block the CYP and AO pathways specifically.

Part 2: The Fluorine Effect (Mechanistic Insight)

Fluorine is not merely a "blocker"; it is an electronic modulator. Its introduction alters the physicochemical landscape of the molecule in three critical ways:

Blocking Metabolic Soft Spots

Replacing a hydrogen atom (C–H) with a fluorine atom (C–F) at a site of metabolic attack (e.g., C5 or C6) effectively halts oxidation.

  • Bond Strength: The C–F bond is stronger than the C–H bond, making homolytic cleavage by CYP450 radical species energetically unfavorable [1].

  • Steric Shielding: The van der Waals radius of Fluorine (1.47 Å) is slightly larger than Hydrogen (1.20 Å), providing steric hindrance without disrupting the overall binding mode of the ligand.

Electronic Deactivation of the Ring

The high electronegativity of fluorine (3.98 Pauling scale) exerts a strong inductive effect (


).
  • CYP450 Mitigation: By pulling electron density away from the aromatic ring, fluorine lowers the HOMO energy, making the ring less susceptible to electrophilic attack by the high-valent Iron-Oxo species of CYP enzymes [3].

  • Aldehyde Oxidase Mitigation: Paradoxically, electron-withdrawing groups usually activate rings for AO attack. However, placing a fluorine directly at C6 blocks the nucleophilic attack site physically, preventing the formation of the 6-pyridone metabolite.

Conformational Locking

Fluorine substitution at the C3 position (ortho to the amide) can induce a conformational lock via electrostatic repulsion with the amide carbonyl oxygen or attraction to the amide proton (intramolecular hydrogen bond mimicry). This rigidification can reduce the entropic penalty of binding to the target protein but may also sterically hinder amidases from accessing the carbonyl, reducing hydrolysis rates.

Part 3: Strategic SAR & Case Studies

The following table summarizes the Structure-Activity Relationship (SAR) regarding fluorine placement on the picolinamide ring and its impact on metabolic stability (


).

Table 1: Impact of Fluorine Positioning on Metabolic Stability

PositionPrimary Metabolic ThreatEffect of Fluorine SubstitutionMechanism of StabilizationRisk Factors
C3 Amide HydrolysisModerate Steric protection of carbonyl; conformational locking.May disrupt target binding due to steric clash.
C4 CYP OxidationHigh Blocks metabolic soft spot; reduces ring electron density.Can increase lipophilicity (LogP) excessively.
C5 CYP OxidationVery High Blocks the most accessible oxidation site (para to N).Preferred site for stabilization in many fungicides.
C6 Aldehyde Oxidase (AO)Critical Physically blocks nucleophilic attack by AO.Essential if the scaffold shows high AO clearance.
Case Study: Fungicide Optimization

In the development of succinate dehydrogenase inhibitors (SDHIs), replacing a C5-Hydrogen with Fluorine often results in a 2–5 fold increase in half-life in rat liver microsomes (RLM) [2]. The C5-F substitution prevents the formation of the 5-hydroxy-picolinamide metabolite, which is the rate-limiting clearance step.

Part 4: Experimental Protocol (Microsomal Stability)

To validate the stability of fluorinated analogs, a rigorous Microsomal Stability Assay is required. This protocol uses liver microsomes (human/rat) to determine the intrinsic clearance (


).[1][2]
Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

  • Test Compound: 10 mM stock in DMSO.

Workflow Protocol
  • Preparation: Dilute test compound to 1

    
    M in Phosphate Buffer (0.1% DMSO final).
    
  • Pre-incubation: Mix 1

    
    M compound with microsomes (0.5 mg/mL final protein conc) in a 96-well plate. Incubate at 37°C for 5 minutes.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

    • Control: Run a parallel incubation without NADPH to assess non-CYP degradation (e.g., hydrolysis).

  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold Stop Solution (ACN) to precipitate proteins.
    
  • Processing: Centrifuge at 4,000 rpm for 20 min at 4°C. Collect supernatant.

  • Analysis: Quantify parent compound remaining via LC-MS/MS (MRM mode).

Data Analysis & Calculation

Plot


 vs. Time (

).[1][3][4] The slope of the line is

(depletion rate constant).




Experimental Workflow Diagram

AssayWorkflow Step1 Step 1: Pre-incubation (Microsomes + Compound @ 37°C) Step2 Step 2: Initiation (Add NADPH) Step1->Step2 Step3 Step 3: Kinetic Sampling (0, 5, 15, 30, 60 min) Step2->Step3 Step4 Step 4: Quench (Ice-Cold Acetonitrile) Step3->Step4 Step5 Step 5: Centrifugation (Precipitate Proteins) Step4->Step5 Step6 Step 6: LC-MS/MS Analysis (Quantify % Remaining) Step5->Step6

Figure 2: Step-by-step workflow for determining metabolic stability using liver microsomes.

Part 5: Strategic Synthesis (Brief Overview)

Accessing these scaffolds requires robust chemistry. The introduction of fluorine is best achieved early in the synthesis of the picolinic acid precursor.

  • Method A (Direct Fluorination): Use of Selectfluor® on electron-rich pyridine precursors (often low yield for picolinates).

  • Method B (Building Blocks): Utilization of commercially available fluorinated 2-chloro-pyridines.

    • Carbonylation: Pd-catalyzed carbonylation of fluorinated 2-chloropyridines in the presence of alcohols to form the ester.

    • Amidation: Direct aminolysis of the ester with the desired amine to form the final fluorinated picolinamide.

This modular approach allows for the rapid generation of "Fluorine Scan" libraries to empirically determine the optimal substitution pattern for metabolic stability [4].

References

  • Hagaman, J. et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.

  • ResearchGate. (2025). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1.

  • Purser, S. et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Methodological & Application

Precision Rhodium-Catalyzed C-H Activation: The Picolinamide Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Advantage of Picolinamide

In the landscape of transition-metal-catalyzed C-H functionalization, the picolinamide (PA) directing group stands out as a "privileged auxiliary." Unlike simple monodentate directing groups (e.g., ketones, esters), the PA moiety acts as a bidentate N,N-chelator . It coordinates to the metal center (typically Rh(III), Co(III), or Pd(II)) through both the pyridine nitrogen and the amide nitrogen (after deprotonation).

Why this matters:

  • Thermodynamic Stability: The formation of a rigid 5-membered metallacycle significantly lowers the activation energy for the subsequent C-H cleavage step.

  • Site Selectivity: The geometric constraints of the PA group dictate exclusive ortho-selectivity, overriding inherent electronic biases of the substrate.

  • Versatility: It supports diverse transformations including oxidative annulation with alkynes (isoquinoline synthesis) and oxidative olefination with alkenes.

  • Removability: Crucially for drug development, the PA group can be removed under mild conditions (Zn/HCl) or hydrolyzed, unlike more stubborn auxiliaries like 8-aminoquinoline.

Mechanistic Architecture

Understanding the catalytic cycle is prerequisite to troubleshooting. The reaction generally employs a Cp*Rh(III) catalyst (pentamethylcyclopentadienyl rhodium).

The Catalytic Cycle (Cp*Rh System)

The cycle operates via a Rh(III)/Rh(I) redox shuttle (in oxidative couplings) or a redox-neutral pathway (in internal oxidant systems).

  • Active Catalyst Formation: [CpRhCl2]2 undergoes ligand exchange (often with AgSbF6 or AgOAc) to generate the cationic species [CpRh(OAc)]+ or solvent-coordinated equivalent.

  • C-H Activation: The metal coordinates to the PA nitrogen. A base-assisted Concerted Metalation-Deprotonation (CMD) cleaves the ortho C-H bond, forming a five-membered rhodacycle.

  • Migratory Insertion: The coupling partner (alkyne/alkene) coordinates and inserts into the Rh-C bond.

  • Product Release:

    • For Alkynes: Reductive elimination forms the C-N bond, releasing the isoquinoline and a Rh(I) species.

    • For Alkenes:

      
      -hydride elimination releases the olefinated product and a Rh(III)-H species.
      
  • Regeneration: An external oxidant (e.g., Cu(OAc)2) re-oxidizes Rh(I) back to Rh(III) to close the cycle.

Rh_Catalytic_Cycle Precursor [Cp*RhCl2]2 Precursor ActiveCat Cp*Rh(III)-X Active Species Precursor->ActiveCat AgSbF6 / AgOAc Coordination Substrate Coordination (N,N-Chelation) ActiveCat->Coordination + Substrate (PA) Rhodacycle 5-Membered Rhodacycle (Post C-H Activation) Coordination->Rhodacycle CMD (-AcOH) Insertion Migratory Insertion (Alkyne/Alkene) Rhodacycle->Insertion + Alkyne/Alkene Elimination Reductive Elimination (C-N Bond Formation) Insertion->Elimination C-N or C-C Bond Formed RhI Rh(I) Species Elimination->RhI Product Release RhI->ActiveCat Oxidation (Cu(OAc)2)

Figure 1: The Rh(III)-catalyzed oxidative C-H activation cycle facilitated by the Picolinamide (PA) directing group.[1][2][3][4]

Experimental Protocols

Protocol A: Substrate Synthesis (Installation of PA)

Before C-H activation, the amine substrate must be protected with the picolinamide group.

  • Reaction Type: Amide Coupling[5]

  • Scale: 5.0 mmol

Materials:

  • Substrate: Benzylamine derivative (5.0 mmol)

  • Reagent: Picolinic acid (5.5 mmol, 1.1 equiv)

  • Coupling Agent: HATU (5.5 mmol) or EDC/HOBt

  • Base: DIPEA (10-15 mmol)

  • Solvent: DMF or DCM (Dry)

Procedure:

  • Dissolve Picolinic acid (0.68 g, 5.5 mmol) in dry DMF (15 mL).

  • Add DIPEA (2.6 mL, 15 mmol) and HATU (2.09 g, 5.5 mmol). Stir for 10 min at RT to activate the acid.

  • Add the benzylamine substrate (5.0 mmol).

  • Stir at RT for 4-12 hours (monitor by TLC).

  • Workup: Dilute with EtOAc (50 mL), wash with sat. NaHCO3 (2x), water (2x), and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc). Picolinamides are typically stable, crystalline solids.

Protocol B: Rh(III)-Catalyzed Isoquinoline Synthesis (Alkyne Annulation)

This is the "gold standard" reaction for PA groups, forming a pyridine ring fused to the arene.

  • Reaction Type: C-H Annulation / Oxidative Coupling[6]

  • Substrate Scope: Benzylamines, Phenethylamines[7]

  • Coupling Partner: Internal Alkynes (Diphenylacetylene, etc.)

Materials:

  • Substrate: N-Benzylpicolinamide (0.2 mmol)

  • Alkyne: Diphenylacetylene (0.24 mmol, 1.2 equiv)

  • Catalyst: [Cp*RhCl2]2 (6.2 mg, 0.01 mmol, 5 mol%)

  • Oxidant: Cu(OAc)2 (72 mg, 0.4 mmol, 2.0 equiv)

  • Additive: AgSbF6 (Optional, 10-20 mol% to abstract Cl-) or NaOAc

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (2.0 mL, 0.1 M)

Step-by-Step Procedure:

  • Setup: In a 10 mL screw-cap vial or pressure tube, weigh out the Picolinamide substrate, Alkyne, [Cp*RhCl2]2, and Cu(OAc)2.

    • Note: If using AgSbF6, add it now. It helps generate the more cationic, reactive Rh species.

  • Solvent: Add 1,4-Dioxane (2.0 mL).

  • Reaction: Seal the tube under air (Cu(OAc)2 is the oxidant, but air can help regenerate Cu). Heat to 100–120 °C in an oil bath for 12–24 hours.

    • Visual Cue: The reaction mixture often turns from blue/green (Cu salt) to a dark brownish/red suspension.

  • Workup: Cool to RT. Dilute with DCM (10 mL) and filter through a short pad of Celite to remove metal salts. Wash the pad with DCM.

  • Purification: Concentrate the filtrate. Purify via silica gel chromatography.

    • Note: The PA group is consumed in this reaction; it becomes part of the new isoquinoline ring (the amide nitrogen becomes the isoquinoline nitrogen).

Protocol C: Ortho-Olefination (Heck-Type Coupling)

Use this protocol to install an alkene group ortho to the amine.

Materials:

  • Substrate: N-Benzylpicolinamide (0.2 mmol)

  • Alkene: Ethyl acrylate or Styrene (0.4-0.6 mmol, 2-3 equiv)

  • Catalyst: [Cp*RhCl2]2 (5 mol%)[7]

  • Oxidant: Cu(OAc)2 (2.0 equiv)[7]

  • Solvent: Chlorobenzene or DCE (100 °C)

Procedure:

  • Combine substrate, catalyst, and oxidant in a sealed tube.

  • Add solvent and the alkene.

  • Heat to 100-120 °C for 16 hours.

  • Outcome: Unlike the alkyne reaction, the PA group remains attached. The product is an ortho-alkenylated benzylamine.

Protocol D: Removal of the Picolinamide Group

After olefination (Protocol C), you may need to remove the PA auxiliary to recover the free amine.

Method 1: Reductive Cleavage (Mildest - Recommended for sensitive substrates)

  • Reagents: Zn dust, dilute HCl.

  • Conditions: Room Temperature.

  • Dissolve the PA-protected compound (0.1 mmol) in THF/Water (1:1) or Ethanol.

  • Add Zn dust (10 equiv) and 1N HCl (dropwise, maintain pH ~2-3).

  • Stir at RT for 1-4 hours.

  • Mechanism: Zn reduces the pyridine ring/amide bond, facilitating cleavage.

  • Workup: Basify with NaHCO3, filter off Zn, extract with EtOAc.

Method 2: Base Hydrolysis (Standard)

  • Dissolve in Ethanol (2 mL).

  • Add NaOH (20 equiv) or KOH.

  • Reflux (80 °C) for 12 hours.

  • Note: This method is harsh and may not be suitable for substrates with esters or other base-sensitive groups.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst Poisoning / Inactive CatalystAdd AgSbF6 (10-20 mol%) to abstract Cl ligands and generate cationic Rh.
Poor Regioselectivity Steric CrowdingSwitch solvent to t-Amyl alcohol (bulky solvent can enhance steric differentiation).
Black Precipitate Catalyst Decomposition (Rh(0))Ensure oxidant (Cu(OAc)2) is fresh and in excess (2.0-2.2 equiv).
Protodealkylation Acid BuildupAdd a mild base like NaOAc or CsOAc (1.0 equiv) to buffer the acetic acid byproduct.
No Reaction Substrate GeometryEnsure the PA group can achieve coplanarity with the arene. Ortho-substituents on the benzyl ring may hinder rotation.

References

  • Rh(III)-Catalyzed Cascade Oxidative Olefination/Cyclization of Picolinamides and Alkenes. Org. Lett. 2014.

  • Rh(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks. Synlett 2021.

  • The Reductive Cleavage of Picolinic Amides (Zn/HCl Method). David Spring Group, Univ. Cambridge.

  • Rhodium(III)-Catalyzed C-H Activation: Advances in Theoretical Investigation. Acc. Chem. Res. 2017.

  • Rh(III)-catalyzed synthesis of 1-substituted isoquinolinium salts. Chem. Commun. 2013.

Sources

Synthesis and Characterization of Bis[N-(4-fluorophenyl)pyridine-2-carboxamidato] Metal Complexes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed protocols and scientific insights for the preparation and characterization of bis[N-(4-fluorophenyl)pyridine-2-carboxamidato] metal complexes. This class of coordination compounds is of significant interest to researchers in medicinal chemistry and drug development due to the versatile coordination properties of the pyridine-carboxamide scaffold and the potential for tuning the biological activity through the incorporation of different metal centers. The fluorophenyl moiety further enhances the potential for these complexes to act as therapeutic agents.

This document is structured to provide not just a set of instructions, but a deeper understanding of the underlying chemical principles, guiding the researcher through the synthesis of the ligand and its subsequent complexation with various transition metals.

Introduction: The Significance of Pyridine-Carboxamide Metal Complexes

Pyridine-carboxamide derivatives are a versatile class of ligands in coordination chemistry. The presence of both a pyridine nitrogen and an amide group allows for the formation of stable chelate rings with a variety of metal ions. The N-(4-fluorophenyl) substituent is of particular interest in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve membrane permeability, and participate in specific interactions with biological targets.

Metal complexation with these ligands can lead to compounds with enhanced biological activities compared to the free ligand, including antimicrobial and anticancer properties.[1][2][3] The choice of the metal ion (e.g., copper, nickel, cobalt, zinc) allows for the fine-tuning of the complex's geometry, redox properties, and ultimately, its therapeutic potential.[4][5]

This guide will focus on the synthesis of the N-(4-fluorophenyl)pyridine-2-carboxamide ligand and its subsequent use in the preparation of bis-chelate complexes with selected first-row transition metals.

Synthesis of the Ligand: N-(4-fluorophenyl)pyridine-2-carboxamide

The foundational step in the preparation of the target metal complexes is the synthesis of the N-(4-fluorophenyl)pyridine-2-carboxamide ligand. A common and effective method involves the acylation of 4-fluoroaniline with picolinoyl chloride, which can be generated in situ from picolinic acid.

Rationale for the Synthetic Approach

The chosen method, the reaction between an acid chloride and an amine, is a robust and high-yielding approach for amide bond formation. The use of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid generated during the reaction, thus driving the reaction to completion and preventing the protonation of the starting amine.

dot

Caption: Synthetic scheme for N-(4-fluorophenyl)pyridine-2-carboxamide.

Detailed Experimental Protocol

Materials:

  • Picolinic acid

  • Thionyl chloride (SOCl₂)

  • 4-fluoroaniline

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation of Picolinic Acid: In a flame-dried two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend picolinic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Slowly add thionyl chloride (1.2 eq) dropwise to the suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude picolinoyl chloride hydrochloride can be used directly in the next step.

  • Amide Formation: Dissolve the crude picolinoyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-fluoroaniline (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.

  • Add the solution of 4-fluoroaniline and triethylamine dropwise to the picolinoyl chloride solution at 0 °C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by adding water. Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford N-(4-fluorophenyl)pyridine-2-carboxamide as a crystalline solid.[6][7]

Characterization of the Ligand
Technique Expected Observations
¹H NMR Aromatic protons of the pyridine and fluorophenyl rings in the range of 7.0-8.8 ppm. A broad singlet for the N-H proton, typically downfield (> 9 ppm).
¹³C NMR Resonances for the carbonyl carbon (~160-165 ppm) and the aromatic carbons.
FT-IR (ATR) A strong C=O stretching vibration around 1670-1690 cm⁻¹. An N-H stretching vibration around 3200-3400 cm⁻¹. C-N and C-F stretching bands at their characteristic frequencies.
Mass Spectrometry A molecular ion peak [M+H]⁺ corresponding to the calculated mass of the ligand.

General Protocol for the Synthesis of Bis[N-(4-fluorophenyl)pyridine-2-carboxamidato] Metal Complexes

The synthesis of the metal complexes involves the reaction of the deprotonated ligand with a suitable metal salt. The deprotonation of the amide proton is typically achieved using a base, allowing the ligand to coordinate to the metal center as a bidentate, monoanionic ligand through the pyridine nitrogen and the deprotonated amide nitrogen.

Rationale for the Synthetic Approach

The use of a base is critical for the deprotonation of the amide N-H, which is acidic enough to be removed by common bases like sodium hydroxide or sodium methoxide. This deprotonation facilitates the coordination of the amide nitrogen to the metal center, forming a stable five-membered chelate ring. The stoichiometry of the reaction (2:1 ligand to metal ratio) is chosen to favor the formation of the desired bis-complex.

dot

Caption: General scheme for the synthesis of the metal complexes.

Detailed Experimental Protocol

Materials:

  • N-(4-fluorophenyl)pyridine-2-carboxamide

  • Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, Zn(OAc)₂·2H₂O)

  • Sodium hydroxide (NaOH) or Sodium methoxide (NaOMe)

  • Methanol or Ethanol

  • Water

Procedure:

  • Ligand Deprotonation: In a round-bottom flask, dissolve N-(4-fluorophenyl)pyridine-2-carboxamide (2.0 eq) in methanol.

  • Add a solution of sodium hydroxide (2.0 eq) in a small amount of water or a solution of sodium methoxide (2.0 eq) in methanol to the ligand solution. Stir the mixture at room temperature for 30 minutes.

  • Complexation: In a separate flask, dissolve the metal(II) salt (1.0 eq) in methanol or water.

  • Add the metal salt solution dropwise to the deprotonated ligand solution with continuous stirring.

  • A precipitate should form upon addition of the metal salt. The color of the precipitate will vary depending on the metal used.

  • Stir the reaction mixture at room temperature for several hours or gently reflux for 1-2 hours to ensure complete reaction.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Collect the precipitate by vacuum filtration.

  • Wash the precipitate with water, followed by a small amount of cold methanol or ethanol, and finally with diethyl ether to remove any unreacted starting materials.

  • Dry the resulting solid in a vacuum oven.[8][9]

Expected Properties and Characterization of Metal Complexes
Metal Center Expected Color Coordination Geometry
Copper(II) Blue or GreenDistorted Square Planar
Nickel(II) Green or YellowSquare Planar or Octahedral
Cobalt(II) Pink or BlueOctahedral or Tetrahedral
Zinc(II) White or Off-whiteTetrahedral or Octahedral

Characterization:

  • FT-IR (ATR): The disappearance of the N-H stretching band (around 3200-3400 cm⁻¹) is a key indicator of deprotonation and coordination of the amide nitrogen. A shift in the C=O stretching frequency to a lower wavenumber (typically by 20-40 cm⁻¹) upon coordination is also expected. New bands in the far-IR region (below 600 cm⁻¹) can be attributed to M-N and M-O vibrations.

  • UV-Vis Spectroscopy: The complexes are expected to show d-d transitions in the visible region, with the position and intensity of the bands being characteristic of the metal ion and its coordination geometry. Ligand-to-metal charge transfer (LMCT) bands may also be observed in the UV region.

  • Mass Spectrometry: The molecular ion peak corresponding to the [M(L)₂]⁺ or related fragments will confirm the formation of the complex.

  • Elemental Analysis: The experimentally determined percentages of C, H, and N should be in good agreement with the calculated values for the proposed formula of the complex.

  • Magnetic Susceptibility: This measurement can help determine the spin state and geometry of the complex. For example, square planar Ni(II) complexes are typically diamagnetic, while octahedral Ni(II) complexes are paramagnetic.

Applications in Drug Development

Metal-based compounds are gaining increasing attention as potential therapeutic agents.[4] The bis[N-(4-fluorophenyl)pyridine-2-carboxamidato] metal complexes described herein are promising candidates for drug development due to several factors:

  • Antimicrobial Activity: The chelation of the ligand to a metal ion can enhance its antimicrobial properties.[1][10] The resulting complex may have increased lipophilicity, allowing for better penetration through the cell membranes of microorganisms.

  • Anticancer Potential: Many metal complexes exhibit significant anticancer activity.[3][5][11][12] The mechanism of action can vary but may involve DNA binding and cleavage, inhibition of key enzymes, or the generation of reactive oxygen species (ROS). The choice of the metal and the ligand can be used to target specific cancer cell lines.

  • Structural Versatility: The pyridine-carboxamide scaffold allows for further functionalization to improve selectivity and reduce toxicity.

Further in-vitro and in-vivo studies are warranted to fully explore the therapeutic potential of these novel metal complexes.

Conclusion

This guide has provided a detailed and scientifically grounded framework for the synthesis and characterization of bis[N-(4-fluorophenyl)pyridine-2-carboxamidato] metal complexes. The protocols are designed to be accessible to researchers with a background in synthetic chemistry. By understanding the rationale behind each step, scientists can adapt and optimize these procedures for their specific research goals. The promising biological activities of related compounds suggest that this class of metal complexes holds significant potential for the development of new therapeutic agents.

References

  • Liu, F., et al. (2005). Synthesis, crystal structure and biological activity of N-(4-fluorophenyl)-2-pyridinecarboxamide. Journal of Chemical Crystallography, 35(11), 911-915.
  • Iqbal, M. S., et al. (2018). Synthesis, Characterization and Antimicrobial Activity Study of Some Transition Metal Complexes of 4-Flourophenyl -4-Nitrobenzylidene.
  • Al-Hamdani, A. A. S., et al. (2025). Anti-Bacterial and Anti-Fungal Properties of a Set of Transition Metal Complexes Bearing a Pyridine Moiety and [B(C6F5)4]2 as a Counter Anion. MDPI.
  • Jackson, T. A., & Kodanko, J. J. (2015). Importance of Metal-Ion Exchange for the Biological Activity of Coordination Complexes of the Biomimetic Ligand N4Py. PMC.
  • García-Garrido, S. E., et al. (2020). Anticancer activity and DNA interaction of bis(pyridyl)allene-derived metal complexes. UCL Discovery.
  • Sambiagio, C., et al. (2014).
  • Wang, L., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI.
  • El-Gammal, O. A., et al. (2022). Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes. PMC.
  • Li, Y., et al. (2020).
  • El-Sayed, B. A., et al. (2024). Synthesis and Investigation of New Pyridine Metal Complexes as Possible Antibacterial Agents Against Digestive System harmful Bacteria causing Human Malnutrition.
  • Tampucci, S., et al. (2023). The Biological Applications of Metals and Metal Complexes. MDPI.
  • Lippard, S. J. (2003). New metal complexes as potential therapeutics. MIT.
  • Mjwara, P. N., et al. (2022). bis[N-(4-Bromophenyl)
  • Mjwara, P. N., et al. (2022). bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium.
  • Patel, N. B., & Patel, H. L. (2013). Studies on Oligomer Metal Complexes Derived from Bisamic Acid of Pyromellitic Dianhydride and 4-Bromoaniline. PMC.
  • Lee, K., et al. (2013). Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.
  • Kumar, S., et al. (2015). Synthesis, characterization and biological activity of novel transition metal complexes of N-{[2-(pyridin-4-ylmethyl)hydrazinyl]carbonothioyl}thiophene-2-carboxamide. Der Pharma Chemica.
  • Botha, J. M., et al. (2021). Process for synthesis of picolinamides.
  • Mohammadi, M., et al. (2024). A review for structural activity relationship of Cu(II), Zn(II), Pd(II), and Pt(II) complexes as anticancer. Journal of Chemistry Letters.
  • Asif, M. (2025). Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency. PubMed.
  • Seredyuk, M., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC.
  • Reddy, C. R., et al. (2021). Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. Online Publishing @ NIScPR.
  • Ghorab, M. M., et al. (2021). Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Semantic Scholar.
  • Zava, O., et al. (2022). Anticancer Ru and Os complexes of N-(4-chlorophenyl)pyridine-2-carbothioamide: Substitution of the labile chlorido ligand with phosphines. PubMed.
  • Kumar, S., et al. (2018). SCHEME 1 Preparation of group IV metal complexes.
  • You, Z.-L., et al. (2021). Syntheses, Crystal Structures, and Antimicrobial Activities of Copper(II) Complexes Derived from N,N'-Bis(5-Fluorosalicylidene)-1,3-Propanediamine. Beijing Institute of Technology.
  • Hondrellis, V., et al. (1988). The Coordination Chemistry of N-(3-Carboxylphenyl) Pyridine-2′-Carboxamide. Taylor & Francis Online.
  • Schlemper, C., et al. (2024). Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). MDPI.
  • Sasikala, M., et al. (2025). Synthesis, Spectral Characterization, And Biological Evaluation Of Heterocyclic P-Fluorophenyl Carboxamides: In-Vitro And In-Silico Investigations. International Journal of Environmental Sciences.
  • Fanning, L. R. (2019). The Facile Preparation of Bis(imino)pyridine Complexes via Mechanochemistry and Inorganic Synthons via Benign Reductants. STARS.
  • Zharnikov, M. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces. PubMed.
  • Fernández-Moreira, V., et al. (2022). Coordination Chemistry of Potentially S,N,Npy-Tridentate Thiosemicarbazones with the {Re(CO)
  • Fernández-Moreira, V., et al. (2022). Coordination Chemistry of Potentially S,N,Npy-Tridentate Thiosemicarbazones with the {Re(CO)3}+. CORE.

Sources

Application Note: Crystallization Protocols for N-(4-fluorophenyl)pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the crystallization and purification protocols for N-(4-fluorophenyl)pyridine-2-carboxamide (CAS: 1452-77-3 derivative).[1][2] This compound, a picolinamide derivative, exhibits unique solubility behaviors driven by an intramolecular hydrogen bond between the amide proton and the pyridine nitrogen. This structural feature locks the molecule in a planar conformation, significantly influencing solvent selection and nucleation kinetics.[1]

This document provides three distinct protocols tailored for specific research goals:

  • Bulk Purification: Removal of synthesis byproducts (fluoroaniline, coupling reagents).[1][2][3]

  • Single Crystal Growth: High-quality crystals for X-ray diffraction (XRD).[1][2][3]

  • Polymorph Screening: Methodologies to identify metastable forms.[1][2][3]

Physicochemical Profile & Solubility Logic

Understanding the molecular interactions is prerequisite to successful crystallization.[1][3]

PropertyDescriptionCrystallization Implication
Molecular Structure Pyridine ring fused to a 4-fluorophenyl amide.[1][2][4]Planar structure promotes strong

-

stacking.[1][2][3]
H-Bonding Intramolecular: Amide N-H

N (Pyridine).[1][2][3]
Reduces polarity; lowers solubility in water; increases solubility in non-polar solvents (e.g., Toluene).[2][3]
Solubility High: DMSO, DMF, DCM.[1][2] Moderate: Ethanol, Methanol, Toluene (hot).[1][2] Low: Water, Hexanes.[1][2][3]Ethanol/Water is the optimal solvent/anti-solvent pair for yield.[3] DCM/Hexane is superior for crystal quality.[1][2][3]
Melting Point ~110–120 °C (Estimated range based on analogs).[2][3]Allows for high-temperature recrystallization without degradation.[1][2][3]
Mechanistic Insight: The "Picolinamide Lock"

Unlike standard benzamides, picolinamides form a stable 5-membered pseudo-ring via an intramolecular hydrogen bond.[1][2] This "locks" the molecule, reducing its ability to interact with polar protic solvents.[1][3] Consequently, this compound often behaves more lipophilically than its calculated LogP would suggest.[1][2][3]

Experimental Protocols

Protocol A: Bulk Recrystallization (Purification Focus)

Target: Removal of impurities (>99% purity) with >85% yield.[2]

Solvent System: Ethanol (Solvent) / Water (Anti-solvent)[2]

Step-by-Step Methodology:

  • Dissolution: Place 5.0 g of crude N-(4-fluorophenyl)pyridine-2-carboxamide in a 100 mL round-bottom flask.

  • Heating: Add 35 mL of absolute Ethanol. Heat to reflux (approx. 78 °C) with magnetic stirring.[2][3]

    • Note: If the solution is not clear, add Ethanol in 2 mL increments.[1][3] Do not exceed 50 mL total volume.

  • Filtration (Hot): If solid particulates (catalyst residue) remain, filter the hot solution through a pre-warmed glass frit or Celite pad.[2][3]

  • Nucleation Induction: Remove from heat. While the solution is still hot (~60 °C), add warm (50 °C) deionized water dropwise until a faint, persistent turbidity appears (approx. 10-15 mL).

  • Re-dissolution: Add 1-2 mL of hot Ethanol to clear the turbidity.

  • Controlled Cooling: Allow the flask to cool to room temperature (RT) slowly over 2 hours. Do not use an ice bath immediately; rapid cooling traps impurities.[1][2][3]

  • Yield Maximization: Once at RT, place the flask in an ice bath (0–4 °C) for 1 hour.

  • Isolation: Filter the white crystalline needles via vacuum filtration. Wash with 20 mL of cold Ethanol:Water (1:1 mixture).[2][3]

  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Protocol B: Vapor Diffusion (Single Crystal Growth)

Target: X-ray quality single crystals (0.3 mm x 0.3 mm).[2]

Solvent System: Dichloromethane (DCM) / Hexane[2]

Step-by-Step Methodology:

  • Inner Solution: Dissolve 50 mg of the pure compound in 2 mL of DCM in a small 4 mL vial (inner vial). Ensure the solution is concentrated but not saturated.[1][3]

  • Outer Chamber: Place the small vial (uncapped) inside a larger 20 mL scintillation vial (outer vial).

  • Anti-solvent Addition: Carefully add 5-8 mL of Hexane to the outer vial.[1][2][3] The level of Hexane should be below the rim of the inner vial.

  • Sealing: Tightly cap the outer vial.

  • Equilibration: Store the system in a vibration-free environment at constant temperature (20–22 °C).

  • Harvesting: Hexane vapors will slowly diffuse into the DCM, lowering solubility and growing large, prismatic crystals over 3–7 days.[1][2][3]

Protocol C: Cooling Crystallization (Scale-Up)

Target: Industrial relevant process for >100g batches.

Solvent System: Toluene

Step-by-Step Methodology:

  • Saturation: Suspend the compound in Toluene (10 mL per gram of solid).

  • Reflux: Heat to reflux (110 °C). The compound should dissolve completely.[1][3]

  • Seeding: Cool to 85 °C. Add seed crystals (0.1 wt%) obtained from Protocol A.

  • Linear Cooling: Cool at a rate of 10 °C/hour down to 10 °C.

  • Filtration: Filter and wash with cold Toluene.

Visualization of Workflows

The following diagrams illustrate the decision logic and experimental setups.

CrystallizationWorkflow Start Crude N-(4-fluorophenyl) pyridine-2-carboxamide Goal Define Goal Start->Goal Purification Goal: High Purity (>99%) Goal->Purification Structure Goal: X-Ray Structure Goal->Structure ScaleUp Goal: Scale Up (>100g) Goal->ScaleUp MethodA Protocol A: Recrystallization Solvent: EtOH/Water Mechanism: Anti-solvent Crash Purification->MethodA MethodB Protocol B: Vapor Diffusion Solvent: DCM/Hexane Mechanism: Slow Saturation Structure->MethodB MethodC Protocol C: Cooling Curve Solvent: Toluene Mechanism: Temp. Solubility Diff ScaleUp->MethodC Analysis Characterization (PXRD, DSC, HPLC) MethodA->Analysis MethodB->Analysis MethodC->Analysis

Figure 1: Decision matrix for selecting the appropriate crystallization protocol based on research objectives.

MolecularInteraction Molecule N-(4-fluorophenyl) pyridine-2-carboxamide IntraHB Intramolecular H-Bond (Amide H ... Pyridine N) Molecule->IntraHB Stabilizes Consequence Planar Conformation Reduced Polarity IntraHB->Consequence Stacking Strong Pi-Pi Stacking Consequence->Stacking Facilitates SolventChoice Solvent Implication: Soluble in Non-polar (Toluene) Less Soluble in Water Consequence->SolventChoice Dictates

Figure 2: Mechanistic impact of the intramolecular hydrogen bond on solubility and crystal packing.[2]

Characterization & Troubleshooting

Standard Characterization Checklist
  • HPLC: Confirm chemical purity. Impurities >1% can inhibit crystal growth.[1][2][3]

  • DSC (Differential Scanning Calorimetry): Look for a sharp endotherm at the melting point.[2][3] A broad peak indicates low purity or solvate desolvation.[1][2][3]

  • PXRD (Powder X-Ray Diffraction): Essential for identifying polymorphs.[1][2][3] If the pattern changes after changing solvents (e.g., Toluene vs. Ethanol), you have likely isolated a new polymorph.[2]

Troubleshooting Guide
IssueCauseSolution
Oiling Out Solution is too concentrated or cooled too fast.[1][2][3]Re-heat to dissolve oil.[1][2][3] Add more solvent (10-20%).[2][3] Add a seed crystal at the cloud point.[1][3]
No Crystals Supersaturation not reached.Evaporate 20% of solvent volume.[1][2][3] Scratch the glass wall with a spatula to induce nucleation.[1][3]
Amorphous Solid Precipitation was too rapid.Use Protocol B (Diffusion) or re-dissolve and cool at a rate of 5 °C/hour.[2][3]
Solvates Compound trapped solvent molecules.[1][2][3]Check DSC for desolvation peaks.[1][2][3] Dry at higher temp under vacuum, or switch to Toluene (Protocol C).[1][2][3]

References

  • Synthesis and General Properties of Picolinamides Source: PubChem.[1][2][3][5][6] "N-(4-fluorophenyl)pyridine-2-carboxamide Compound Summary." URL:[Link][2]

  • Crystallization of Pyridine-Carboxamides (Analogous Methodologies) Title: "Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides" Source: National Institutes of Health (PMC) URL:[2][Link]

  • Recrystallization Solvent Selection Guide Title: "Common Solvents for Recrystallization" Source: University of Rochester, Department of Chemistry URL:[Link]

  • Co-crystallization Behavior of Picolinamides Title: "Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids" Source: PubMed URL:[1][2][3][Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Fluorinated Picolinamides Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Topic: Aqueous Solubility Optimization | Ticket ID: F-PIC-SOL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Fluorine Paradox"

Welcome to the technical support hub for Fluorinated Picolinamides . You are likely here because you are encountering a common paradox in medicinal and agrochemical chemistry: the very modification used to improve metabolic stability and potency (fluorination) has compromised your compound's behavior in aqueous media.

The Core Issue: Picolinamides (pyridine-2-carboxamides) rely on the pyridine nitrogen (weakly basic) and the amide moiety (H-bond donor/acceptor) for aqueous interaction. Fluorination, while essential for modulating pKa and blocking metabolic hotspots (e.g., preventing oxidative dealkylation), exerts a strong electron-withdrawing inductive effect (


).
  • Effect 1: It lowers the pKa of the pyridine nitrogen, rendering it neutral rather than protonated at physiological pH.

  • Effect 2: It increases lipophilicity (

    
     per F atom), driving the compound to aggregate or "oil out" in water.
    

This guide provides the protocols to troubleshoot, solubilize, and assay these recalcitrant scaffolds.

Troubleshooting Guide (Q&A)

Issue 1: "My compound precipitates immediately upon dilution from DMSO into the assay buffer."

Diagnosis: Kinetic Solubility Failure (The "Crash-Out" Effect). When you dilute a high-concentration DMSO stock (e.g., 10 mM) into an aqueous buffer, you rely on the kinetic solubility—how long the compound stays in solution before reaching thermodynamic equilibrium. Fluorinated picolinamides often form supersaturated solutions that are metastable. The sudden polarity shift causes rapid nucleation.

Corrective Action:

  • Reduce the Mixing Shock: Do not pipet the DMSO stock directly into the bulk buffer. Instead, place the buffer in a vortexing tube and inject the DMSO stock sub-surface while vortexing. This prevents local regions of high concentration/low solvent power.

  • Intermediate Dilution Step:

    • Standard: 10 mM DMSO

      
       Buffer (Risk: High)
      
    • Optimized: 10 mM DMSO

      
       1 mM in 50:50 DMSO:Water 
      
      
      
      Final Buffer (Risk: Low).
    • Why: The intermediate step allows hydration shells to form gradually around the polar picolinamide core before full exposure to the aqueous environment.

Issue 2: "Solubility is fine at pH 4, but the compound crashes out at pH 7.4."

Diagnosis: pKa-Dependent Solubility Window. The pyridine nitrogen in a standard picolinamide has a pKa of


.
  • Non-fluorinated: At pH 4, a significant fraction is protonated (

    
    ), aiding solubility.
    
  • Fluorinated: Fluorine's electron-withdrawing nature lowers the pKa to

    
    . At pH 4 (and definitely at pH 7.4), the molecule is effectively 100% neutral and lipophilic.
    

Corrective Action:

  • Buffer Selection: If your assay tolerates it, shift the pH slightly lower. However, for physiological relevance, you must rely on cosolvents or surfactants rather than pH control.

  • Add Surfactant: Add 0.01% Tween-20 or 0.05% Pluronic F-127 to the assay buffer. This forms micelles that sequester the hydrophobic fluorinated tail while keeping the active pharmacophore accessible.

Issue 3: "In vivo bioavailability is near zero despite high potency in vitro."

Diagnosis: Dissolution-Rate Limited Absorption (Class II/IV behavior). The high lattice energy of fluorinated picolinamides (due to strong


 stacking and C-F dipole interactions) prevents the crystal from breaking down in the GI tract.

Corrective Action:

  • Switch to Amorphous Solid Dispersion (ASD): Formulate with polymers like HPMC-AS or PVP-VA via spray drying. This locks the compound in a high-energy amorphous state, bypassing the lattice energy barrier.

  • Lipid Formulation: Use Labrasol or Peceol. Fluorinated compounds often track well with lipid-based vehicles due to their lipophilicity.

Decision Tree & Mechanism Visualization

The following diagrams illustrate the decision process for solubilization and the molecular mechanism of precipitation.

Solubility_Troubleshooting Start Start: Compound Precipitates Check_pH Is solubility pH dependent? (Soluble at pH < 3?) Start->Check_pH Yes_pH Yes Check_pH->Yes_pH No_pH No (Insoluble at all pH) Check_pH->No_pH Mech_Ion Mechanism: Pyridine Protonation Issue: pKa is too low for neutral pH Yes_pH->Mech_Ion Sol_Salt Solution: Salt Screen (Mesylate/Tosylate) or Acidic Buffer Formulation Mech_Ion->Sol_Salt Check_Dose Is dose > 10 µM? No_pH->Check_Dose Yes_Dose Yes Check_Dose->Yes_Dose No_Dose No (< 1 µM) Check_Dose->No_Dose Mech_Agg Mechanism: Aggregation/Oiling Out Yes_Dose->Mech_Agg Sol_Surf Solution: Add 0.05% Tween-20 or Cyclodextrin (HP-β-CD) Mech_Agg->Sol_Surf Mech_Lat Mechanism: High Lattice Energy (Crystal Packing) No_Dose->Mech_Lat Sol_DMSO Solution: Increase DMSO to 1-2% or Switch to Lipid Formulation Mech_Lat->Sol_DMSO

Figure 1: Decision tree for troubleshooting aqueous solubility failures in fluorinated picolinamides.

Experimental Protocols

Protocol A: Kinetic Solubility Assessment (Nephelometry)

Use this to determine the maximum concentration usable in bioassays before precipitation occurs.

Materials:

  • Compound Stock (10 mM in DMSO)

  • PBS Buffer (pH 7.4)

  • 96-well clear flat-bottom plate

  • Plate reader with absorbance (620 nm) or Nephelometer

Procedure:

  • Preparation: Prepare a serial dilution of the compound in DMSO (e.g., 10 mM, 5 mM, 2.5 mM...).

  • Dilution: Add 198 µL of PBS to each well.

  • Spike: Add 2 µL of each DMSO dilution to the buffer (Final DMSO = 1%).

    • Critical: Mix immediately by pipetting up and down 3 times. Do not vortex the plate (creates bubbles).

  • Incubation: Seal plate and incubate at room temperature for 2 hours.

  • Read: Measure Absorbance at 620 nm (turbidity).

  • Analysis: The "Kinetic Solubility Limit" is the concentration where OD620 > 0.005 (baseline).

Protocol B: Cosolvent Compatibility Screen

Use this to find the best vehicle for animal studies.

Procedure:

  • Weigh 1 mg of solid compound into 4 separate HPLC vials.

  • Add 100 µL of the following solvent systems to each vial:

    • System A: 10% DMSO / 40% PEG400 / 50% Water (Standard IV/IP)

    • System B: 5% Ethanol / 10% Tween-80 / 85% Saline (Surfactant-heavy)

    • System C: Labrasol (Lipid-based)

    • System D: 0.5% Methylcellulose (Suspension)

  • Vortex for 10 minutes.

  • Visually inspect:

    • Clear: Soluble.[1][2][3]

    • Cloudy: Suspension (Acceptable for PO, not IV).

    • Chunks/Oiling: Failed formulation.

Comparative Data: Fluorination Impact

The table below highlights how fluorination alters the physicochemical landscape of the picolinamide scaffold.

PropertyNative PicolinamideFluorinated Picolinamide (e.g., 3,5-difluoro)Impact on Solubility
LogP (Lipophilicity) 1.5 - 2.02.5 - 3.5Negative: Increases hydrophobic effect and aggregation.
Pyridine pKa ~3.8~1.8Negative: Remains neutral at physiological pH; loses "ionizable" advantage.
Melting Point ModerateOften HigherNegative: Higher lattice energy requires more energy to dissolve.
H-Bond Potential Acceptor (N) + Donor (NH)F is a poor AcceptorNegative: Reduced interaction with water network.

References

  • Florylpicoxamid, a new picolinamide fungicide with broad spectrum activity. Source:[4][5] Pest Management Science (2021).[3] Context: Demonstrates the efficacy of fluorinated picolinamides despite solubility challenges.[3] URL:[Link]

  • Improvement in aqueous solubility achieved via small molecular changes. Source: Bioorganic & Medicinal Chemistry Letters (2017).[6] Context: Discusses the general effects of fluorination (and other modifications) on solubility. URL:[Link]

  • Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Source: Langmuir (2004).[1] Context: Provides advanced strategies for solubilizing highly fluorinated compounds using specific surfactant architectures. URL:[Link]

  • Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines. Source: ChemRxiv (2024). Context: Detailed analysis of pKa and LogP shifts upon fluorination, explaining the "why" behind the solubility loss. URL:[Link][7][8]

Sources

Technical Support Center: Metal Complexation with Picolinamide Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Troubleshooting Synthesis, Solubility, and Characterization of Metal-Picolinamide Complexes

Core Directive & Scope

This guide addresses the specific challenges of coordinating picolinamide (pyridine-2-carboxamide) ligands to transition metals and lanthanides. Unlike simple pyridines, picolinamides are "chameleon" ligands. They can bind in a neutral (N,O) fashion or an anionic (N,N) fashion depending on pH and metal hardness.

Most experimental failures stem from three root causes:

  • Mode Mismatch: Targeting the N,N-chelate but failing to deprotonate the amide.

  • The "Brick Dust" Effect: Formation of charge-neutral, highly crystalline, insoluble precipitates.

  • Amide Hydrolysis: Metal-promoted cleavage of the ligand itself.

Troubleshooting Modules (Q&A)

Module A: Solubility & "Brick Dust" Precipitates

User Issue: "I mixed my metal salt and ligand in ethanol. A colored powder precipitated immediately, but it is insoluble in water, MeOH, DCM, and acetonitrile. I cannot get an NMR."

Diagnosis: You likely formed a neutral charge complex . When a divalent metal (e.g.,


) reacts with two deprotonated picolinamide ligands (

), the resulting complex

is electrically neutral. These species often pack efficiently in the solid state (high lattice energy) and lack the solvation energy required to dissolve in polar or non-polar solvents.

Corrective Actions:

  • The Counter-Ion Swap (Solubilization Strategy): If you need a soluble complex, avoid the neutral

    
     species. Instead, target a cationic complex 
    
    
    
    or
    
    
    by keeping the ligand neutral or introducing non-coordinating anions.
    • Protocol: Switch your metal precursor from Chloride/Acetate to Perchlorate (

      
      ), Triflate (
      
      
      
      ), or Hexafluorophosphate (
      
      
      )
      . These bulky anions disrupt crystal packing and increase solubility in organic solvents like Acetonitrile or Acetone.
  • The "Co-Solvent" Trick: If you must study the neutral species, use highly polar aprotic solvents.

    • Try: DMSO-

      
       or DMF-
      
      
      
      .
    • Warning: DMSO is a coordinating solvent. It may displace a weakly bound ligand arm, converting a chelate into a monodentate species. Always verify with IR (see Module C).

  • Ligand Modification: If this is a recurring issue for a drug discovery campaign, modify the picolinamide scaffold.

    • Action: Add a solubilizing tail (e.g., PEG chain or alkyl amine) to the amide nitrogen or the 4-position of the pyridine ring.

Module B: Controlling Coordination Modes (N,O vs. N,N)

User Issue: "My crystal structure shows the metal bound to Oxygen, but I wanted it bound to the Amide Nitrogen. How do I force the switch?"

The Science: Picolinamides have two tautomeric forms accessible for coordination.

  • Neutral (N,O-Chelation): The pyridine Nitrogen and Carbonyl Oxygen bind. This forms a 5-membered ring. This is favored in neutral/acidic pH.

  • Anionic (N,N-Chelation): The amide proton is removed. The pyridine Nitrogen and Amide Nitrogen bind. This forms a 5-membered ring with strong

    
    -donation. This requires a base.
    

The Fix: Base Control

  • To get N,O (Neutral Ligand): Do not add base. Use metal chlorides/nitrates.[1][2]

  • To get N,N (Amidate): You must deprotonate the amide (

    
     in DMSO).
    
    • Reagent: Add 2.05 equivalents of NaH or t-BuOK to the ligand before adding the metal salt.

    • Alternative: Use Metal Acetates (

      
      ). The acetate acts as an internal base, deprotonating the amide upon coordination (Synergistic Metallation-Deprotonation).
      

Visualizing the Mechanism:

CoordinationSwitch cluster_NO Neutral Mode (N,O) cluster_NN Anionic Mode (N,N) Ligand Neutral Picolinamide (H-L) NO_Complex [M(H-L)Cl2] Metal binds Oxygen Ligand->NO_Complex Neutral pH (Metal Chloride) Deprot Deprotonated Amidate (L-) Ligand->Deprot Strong Base (NaH / tBuOK) NN_Complex [M(L)2] Metal binds Nitrogen NO_Complex->NN_Complex Add Base (Post-Synthetic) Deprot->NN_Complex Metal Salt

Caption: Pathway selection for N,O (Neutral) vs. N,N (Anionic) coordination modes based on pH and reagents.

Module C: Characterization (Spectroscopy)

User Issue: "I have a product, but I don't know which mode (N,O or N,N) I have. The NMR is messy."

Diagnostic Table: IR and NMR Fingerprints

FeatureFree LigandNeutral Complex (N,O)Anionic Complex (N,N)
IR: Amide I (

)
~1670–1690 cm⁻¹Shift Down: ~1630–1650 cm⁻¹ (C=O bond weakens due to M-O bond)Disappears/Drastic Shift: The C=O becomes single-bond like. Band shifts to <1600 cm⁻¹.
IR: Amide II (

)
~1590 cm⁻¹Present (may shift slightly)Absent (Proton is gone)
¹H NMR: Amide -NH Broad singlet (~8–9 ppm)Downfield Shift: >9.0 ppm (Deshielded by metal induction)Absent
¹H NMR: Pyridine H6 Doublet (~8.5 ppm)Shift: Shifts due to ring current changes upon chelation.Shift: Distinct environment from N,O mode.

Expert Insight on Paramagnetism: If using Cu(II), Ni(II), or Co(II), your NMR will be broadened by paramagnetism.

  • Action: Do not trust integration. Rely on FT-IR for the C=O shift.

  • Action: If you must use NMR, use Evans Method to determine magnetic susceptibility, which confirms the oxidation state and spin state (High Spin vs. Low Spin).

Module D: Stability & Hydrolysis

User Issue: "My complex was purple, but after 24 hours in water, it turned clear and I see picolinic acid in the LCMS."

Root Cause: Metal-Promoted Hydrolysis.[3] Coordinating the Carbonyl Oxygen (N,O mode) activates the carbonyl carbon toward nucleophilic attack by water. The metal acts as a Lewis acid, effectively catalyzing the destruction of its own ligand.

Prevention:

  • Avoid Water: Perform experiments in dry acetonitrile or DMF.

  • Switch to N,N Mode: The anionic amidate complex is generally more resistant to hydrolysis because the metal is not activating the carbonyl oxygen directly.

  • Steric Protection: Use picolinamides with bulky groups on the amide nitrogen (e.g., N-tert-butyl) to sterically hinder the approach of water.

Standard Operating Protocols (SOPs)

SOP 1: Synthesis of Neutral (N,O) Complexes

Best for: Initial screening, crystallizing cationic complexes.

  • Dissolution: Dissolve 1.0 eq of Metal Salt (

    
     or 
    
    
    
    ) in Ethanol (0.1 M).
  • Ligand Addition: Add 1.0–2.0 eq of Picolinamide ligand as a solid or solution.

  • Reaction: Heat to reflux for 2 hours.

    • Observation: Color change indicates coordination.

  • Isolation:

    • If Precipitate forms: Filter and wash with cold EtOH.[1]

    • If Clear: Add diethyl ether to induce precipitation of the cationic salt.

SOP 2: Synthesis of Anionic (N,N) Amidate Complexes

Best for: Catalysis precursors, highly stable chelates.

  • Deprotonation: Dissolve 2.0 eq of Picolinamide in dry THF or MeOH. Add 2.05 eq of NaH (if THF) or NaOMe (if MeOH). Stir for 30 mins under

    
    .
    
    • Note: Evolution of

      
       gas confirms deprotonation with NaH.
      
  • Metallation: Add 1.0 eq of Metal Salt (anhydrous).

  • Reaction: Stir at Room Temp for 4–12 hours.

  • Purification: Filter off the byproduct salt (NaCl/NaOAc). Evaporate solvent to obtain the neutral

    
     complex.
    

References

  • Review of Picolinamide Coordination

    • Title: Structural study of picolinamide complexes of Ni(II), Zn(II), Cd(II), and Hg(II) nitrates.[2]

    • Source: ResearchGate / Cro
    • URL:[Link]

  • IR/Spectroscopy Shifts

    • Title: Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies (Amide I band analysis).
    • Source: bioRxiv.
    • URL:[Link]

  • Hydrolysis Mechanisms

    • Title: Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid.
    • Source: Journal of the American Chemical Society (ACS).
    • URL:[Link]

  • C-H Activation & Catalysis Context

    • Title: Ligand-Controlled Orthogonal Selectivity between δ and γ Positions of Long-Chain Picolinamides.
    • Source: NSF / ACS C
    • URL:[Link]

  • NMR Paramagnetic Shifts

    • Title: Kohn–Sham calculations of NMR shifts for paramagnetic 3d metal complexes.[4]

    • Source: RSC / Physical Chemistry Chemical Physics.
    • URL:[Link]

Sources

recrystallization solvents for N-(4-fluorophenyl)pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide provides a comprehensive framework for the purification of N-(4-fluorophenyl)pyridine-2-carboxamide via recrystallization. As a compound of interest in pharmaceutical and materials science research, achieving high purity is critical for reliable downstream applications and characterization. While a specific, universally validated recrystallization protocol for this exact molecule is not prominently published, this document outlines a systematic, first-principles approach to developing a robust purification method. It is designed for researchers, chemists, and drug development professionals who require a high-purity final product.

The core principle of recrystallization is based on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[1] An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[2][3] This guide will walk you through solvent selection, protocol execution, and troubleshooting common issues.

Part 1: Solvent Selection & Screening Protocol

The choice of solvent is the most critical factor in a successful recrystallization.[1] The molecular structure of N-(4-fluorophenyl)pyridine-2-carboxamide—containing a polar amide group, a semi-polar pyridine ring, and a fluorophenyl group—suggests that solvents of intermediate to high polarity will be most effective. Amides and pyridine-containing compounds can be challenging to crystallize, but a systematic approach significantly increases the likelihood of success.[4][5]

Recommended Candidate Solvents for Screening

The following solvents are recommended for initial small-scale screening tests. They are listed with their boiling points and relative polarity to guide your selection.

SolventBoiling Point (°C)ClassRationale & Potential Outcome
Ethanol 78Polar ProticOften a good starting point for aromatic amides. May show high solubility; a mixed-solvent system with water could be necessary.
Isopropanol (IPA) 82Polar ProticSimilar to ethanol but slightly less polar. May offer a better solubility differential between hot and cold conditions.
Acetonitrile 82Polar AproticA common and effective solvent for recrystallizing amides, often yielding high-quality crystals.[4]
Ethyl Acetate (EtOAc) 77Mid-PolarityGood for compounds with moderate polarity. May require a co-solvent like hexanes to reduce solubility at cold temperatures.
Toluene 111Non-polarWhile non-polar, it can be effective for aromatic compounds, especially if impurities are highly polar. Often used in mixed solvent systems.[6]
Acetone 56Polar AproticA strong solvent, but its low boiling point can sometimes lead to premature crystallization during hot filtration.[4]
Water 100Polar ProticUnlikely to be a good single solvent due to the aromatic rings, but is an excellent "anti-solvent" to pair with ethanol, IPA, or acetone.
Experimental Protocol: Small-Scale Solvent Screening

This protocol is designed to efficiently test multiple solvents using a minimal amount of your crude compound.

  • Preparation : Place ~20-30 mg of crude N-(4-fluorophenyl)pyridine-2-carboxamide into several small test tubes, one for each candidate solvent.

  • Room Temperature Test : Add the first solvent dropwise to one test tube at room temperature, stirring after each drop. If the compound dissolves readily, the solvent is likely too good and will result in poor recovery.[2] Set it aside as a potential "soluble solvent" for a two-solvent system.

  • Hot Solubility Test : If the compound is insoluble or sparingly soluble at room temperature, begin heating the test tube in a sand bath or on a hot plate.[3]

  • Dissolution : Continue adding the solvent dropwise to the heated mixture until the solid just dissolves. Do not add a large excess. The goal is to create a saturated solution at the solvent's boiling point.[2]

  • Cooling & Crystallization : Allow the test tube to cool slowly to room temperature. If no crystals form, try scratching the inside of the tube with a glass rod just below the liquid surface to induce crystallization.[7]

  • Ice Bath : Once at room temperature, place the tube in an ice-water bath for 15-20 minutes to maximize crystal formation.[8]

  • Evaluation : The ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble when hot, and which yields a good quantity of crystalline solid upon cooling.

Part 2: Standard Recrystallization Workflow

Once an appropriate solvent or solvent system has been identified, proceed with the bulk recrystallization.

Workflow Diagram

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A 1. Choose Solvent (from screening) B 2. Dissolve Crude Solid in Minimum Hot Solvent A->B Heat to boiling C 3. Hot Filtration (if insoluble impurities exist) B->C Saturated Solution D 4. Slow Cooling (to room temperature) C->D Clear Filtrate E 5. Ice Bath (maximize precipitation) D->E Crystal Formation F 6. Vacuum Filtration (collect crystals) E->F Crystal Slurry G 7. Wash Crystals (with ice-cold solvent) F->G Filter Cake H 8. Dry to Constant Weight G->H Washed Crystals I I H->I Pure Product

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Spectrum Analysis of N-(4-fluorophenyl)pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of kinase inhibitor development, the N-(4-fluorophenyl)pyridine-2-carboxamide scaffold serves as a critical pharmacophore, often functioning as a hinge-binding motif in VEGFR and c-Met inhibitors.[1] Precise structural verification of this intermediate is non-negotiable.

This guide moves beyond basic spectral listing. We compare the performance of two primary analytical "environments" (Solvents) —DMSO-d₆ vs. CDCl₃—to determine which yields the superior structural fingerprint. We also integrate 19F-NMR cross-validation as a mandatory step for high-integrity data packages.[1]

The Core Dilemma: Solvent Selection
  • Alternative A (CDCl₃): The standard for organic synthesis.[1][2] Fast evaporation, cheap.[1] Weakness: Poor solubility for planar amides; amide proton (NH) broadening.[3][1][2]

  • Alternative B (DMSO-d₆): The "Product" of choice for this guide. High polarity, excellent hydrogen-bond disruption.[3][1] Strength: Sharp resolution of the amide triplet/singlet and clear separation of aromatic multiplets.

Experimental Protocol: Synthesis & Sample Preparation

To ensure this analysis is reproducible, we define the synthesis origin and the specific sample preparation protocol.

Synthesis Context (Brief)

The target compound is typically synthesized via an amidation reaction between picolinic acid (or picolinoyl chloride) and 4-fluoroaniline .[1][2]

  • Reagents: HATU/DIPEA in DMF or Oxalyl Chloride in DCM.[1][2]

  • Critical Impurity Watch: Unreacted 4-fluoroaniline (distinct AA'BB' multiplet upfield) and residual HATU byproducts.[1][2]

NMR Sample Preparation Protocol
  • Mass: Weigh 5–10 mg of dried solid.

  • Solvent Volume: 0.6 mL (ensure >4 cm height in tube).

  • Tube: 5 mm precision NMR tube (Wilmad 507-PP or equivalent).

  • Temperature: 298 K (25°C).[3][1][2]

  • Acquisition: 16 scans minimum; relaxation delay (d1) = 1.0 s (standard) or 5.0 s (quantitative).

Comparative Analysis: DMSO-d₆ vs. CDCl₃[2][4]

This section objectively compares the spectral quality obtained in the two most common solvents.

Table 1: Performance Matrix
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Technical Insight
Amide (NH) Visibility Excellent. Sharp singlet at ~10.8 ppm.[1][2][4]Poor. Broad, often exchanged or obscured.[3][1][2]DMSO forms strong H-bonds with NH, slowing exchange and deshielding the proton.[1]
Solubility High. Dissolves instantly.[1][2]Moderate/Low. May require heating; risk of precipitation.[1][2]Planar amides stack efficiently; CDCl₃ lacks the polarity to disrupt this stacking.[1][2]
Water Peak Interference ~3.33 ppm (Usually clear of aromatics).[1][2]~1.56 ppm (Clear).[1][2]DMSO absorbs atmospheric water rapidly; keep caps tight.[1][2]
Aromatic Resolution Distinct separation of Pyridine vs. Phenyl rings.[1][2]Potential overlap of Py-H3 and Ph-H(ortho).[1]DMSO's viscosity and polarity alter magnetic anisotropy, often "stretching" the aromatic region.[3][1]
Decision Logic: When to use which?
  • Use DMSO-d₆ for characterization, publication data, and purity assays.[3][1]

  • Use CDCl₃ only for quick checks during extraction workups (if soluble) or if the compound is to be recovered by evaporation immediately.[1][2]

Detailed Spectral Assignment (DMSO-d₆)

The following assignment logic validates the structure of N-(4-fluorophenyl)pyridine-2-carboxamide .

The "Anchor" Signals[3]
  • The Amide Proton (NH): Look downfield at 10.80 ppm .[1][2]

    • Diagnostic: A sharp singlet.[1][2] If it disappears after adding D₂O, it is the NH.[3][1]

  • The Fluorine Signature: The 4-fluorophenyl ring is not a simple doublet.[1][2] It is a higher-order AA'BB'X system (where X is 19F).[1][2]

    • Visual: Two distinct "multiplets" integrating to 2H each.

Chemical Shift Data (400 MHz, DMSO-d₆)
Positionδ (ppm)MultiplicityJ (Hz)Assignment Logic
NH 10.82 s-Deshielded by carbonyl anisotropy and H-bonding to DMSO.[1]
Py-H6 8.74 d4.8Ortho to Pyridine Nitrogen (most deshielded aromatic).[1][2]
Py-H3 8.18 d7.8Ortho to Carbonyl; anisotropic deshielding zone.[1][2]
Py-H4 8.08 td7.7, 1.7Para to Nitrogen; typical pyridine splitting.[1]
Ph-H(ortho) 7.85 m (dd)~9.0, 5.0Ortho to amide N. Coupled to F (J_HF_meta ≈ 5-6 Hz).[1][2]
Py-H5 7.68 ddd7.6, 4.8, 1.2Meta to Nitrogen; most shielded pyridine proton.[1]
Ph-H(meta) 7.22 t (app)~8.8Ortho to Fluorine.[1][2] Large J_HF_ortho (~8-9 Hz) creates pseudo-triplet.[1][2]
Structural Validation Workflow

The following diagram illustrates the logical flow for confirming the structure from the raw spectrum.

NMR_Assignment Start Raw 1H Spectrum Check_NH Region 10-11 ppm: Is there a singlet (1H)? Start->Check_NH Check_Py Region 8.5-9.0 ppm: Is there a doublet (1H)? Start->Check_Py Check_F Region 7.0-8.0 ppm: Are there AA'BB' patterns? Start->Check_F Confirm_Amide Amide Confirmed (NH present) Check_NH->Confirm_Amide Yes Confirm_Py Pyridine-2-subst Confirmed (H6 Deshielded) Check_Py->Confirm_Py Yes (H6) Confirm_F 4-F-Phenyl Confirmed (19F Coupling Visible) Check_F->Confirm_F Yes (Splitting) Integrate Integration Check: Sum = 9H (8 Ar + 1 NH) Confirm_Amide->Integrate Confirm_Py->Integrate Confirm_F->Integrate

Figure 1: Step-by-step logic for assigning the N-(4-fluorophenyl)pyridine-2-carboxamide spectrum.

Advanced Verification: 19F-NMR & Couplings

To distinguish this product from the 2-fluorophenyl or 3-fluorophenyl isomers (common synthesis errors), you must analyze the coupling constants.

The 19F Advantage

Run a 19F-NMR (non-decoupled) .

  • Signal: Single peak at ~ -118 ppm .[1][2]

  • Multiplicity: It will appear as a tt (triplet of triplets) or complex multiplet due to coupling with H-meta (J ≈ 8-9 Hz) and H-ortho (J ≈ 5-6 Hz).[1][2]

  • Alternative: If the fluorine was in the ortho position (2-F), the shift would be significantly different (~ -125 to -130 ppm) and the splitting pattern would change.[2]

Troubleshooting Common Issues

Issue 1: "I don't see the NH peak."
  • Cause: Wet solvent (CDCl₃) causing proton exchange, or sample is too dilute.[3][1][2]

  • Solution: Switch to DMSO-d₆ (fresh ampoule). If already in DMSO, add 1-2 drops of D₂O; if the peak was there, it will vanish (proving it is exchangeable).

Issue 2: "The aromatic region is a blob."[2][3]
  • Cause: Second-order effects in CDCl₃ or high concentration stacking.[1][2]

  • Solution: Dilute the sample. If that fails, run the experiment at 320 K (warm the probe) to sharpen the peaks by increasing molecular tumbling rates.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][1][2][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[3][2] [Link]

  • Reich, H. J. (2023).[3][1][2] Structure Determination Using NMR: Chemical Shifts of Pyridines. University of Wisconsin-Madison Chemistry. [Link][2]

  • Claridge, T. D. W. (2016).[3][1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2] (Chapter 4: 19F NMR Applications). [Link]

  • Babij, N. R., et al. (2016).[3][1][2] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Organic Process Research & Development, 20(3), 661–667.[3][1][2] [Link][3][2]

Sources

Technical Comparison Guide: FTIR Characterization of N-(4-fluorophenyl)pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-fluorophenyl)pyridine-2-carboxamide (also known as N-(4-fluorophenyl)picolinamide) is a critical scaffold in medicinal chemistry, often serving as a ligand in coordination complexes or an intermediate in the synthesis of bioactive fluorinated heterocycles.

This guide provides a technical comparison of the FTIR spectral characteristics of the target compound against its synthetic precursors (2-picolinic acid and 4-fluoroaniline) and structural analogs . For researchers in drug development, distinguishing this amide from its starting materials is the primary quality control (QC) challenge. This document details the spectral shifts required to validate amide bond formation and confirms the integrity of the fluorinated moiety.

Comparative Analysis: Target vs. Alternatives

The Primary Comparison: Reaction Monitoring (Precursors vs. Product)

The most critical "alternative" state for a synthesis chemist is the unreacted mixture. The formation of N-(4-fluorophenyl)pyridine-2-carboxamide is a condensation reaction between 2-picolinic acid and 4-fluoroaniline .

Key Spectral Differentiators:

  • Carbonyl Shift (The "Amide I" Indicator):

    • Precursor (2-Picolinic Acid): Exhibits a carbonyl (C=O) stretch typical of carboxylic acids at 1710–1730 cm⁻¹ .

    • Target Product: Upon amidation, this band shifts to a lower frequency, typically 1650–1690 cm⁻¹ (Amide I band). This redshift is due to the resonance delocalization of the nitrogen lone pair into the carbonyl group.

    • Success Criterion: Complete disappearance of the >1700 cm⁻¹ band and emergence of the sharp ~1660–1680 cm⁻¹ band.

  • N-H Stretching Topology:

    • Precursor (4-Fluoroaniline): As a primary amine, it displays a characteristic doublet in the high-frequency region (~3300–3500 cm⁻¹ ) corresponding to symmetric and asymmetric stretches.

    • Target Product: The secondary amide structure results in a single sharp N-H stretching band, typically around 3250–3350 cm⁻¹ .

    • Success Criterion: Collapse of the doublet into a single peak.

  • Hydroxyl Disappearance:

    • Precursor (2-Picolinic Acid): Shows a broad, chaotic O-H stretching band spanning 2500–3000 cm⁻¹ (often overlapping with C-H stretches) due to strong hydrogen bonding dimers.

    • Target Product: This region clears up significantly in the product spectrum, leaving only the sharper aromatic/aliphatic C-H stretches.

Structural Verification: Fluorinated vs. Non-Fluorinated Analogs

When comparing the target to a non-fluorinated analog (e.g., N-phenylpicolinamide), the distinguishing feature is the Carbon-Fluorine (C-F) bond.

  • C-F Stretching: The C-F bond on the aromatic ring introduces a strong, characteristic absorption in the 1200–1250 cm⁻¹ region. This band is absent in non-fluorinated analogs.

  • Para-Substitution Pattern: The para-substitution of the fluorine atom influences the out-of-plane (OOP) C-H bending vibrations, typically resulting in a strong band near 810–840 cm⁻¹ , distinct from unsubstituted or ortho-substituted analogs.

Characteristic Peak Data

The following table summarizes the critical FTIR diagnostic peaks. Data is synthesized from standard spectroscopic values for picolinamides and fluorinated aromatics.

Table 1: Diagnostic FTIR Peaks of N-(4-fluorophenyl)pyridine-2-carboxamide
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityDiagnostic Note
Amide A N-H Stretch3250 – 3350 Medium, SharpSingle peak. Differentiates from amine precursor (doublet).
Amide I C=O Stretch1650 – 1690 StrongPrimary indicator of amide bond formation. Lower freq than acid precursor.
Amide II N-H Bend / C-N Stretch1520 – 1550 Medium/Strong"Coupled" vibration mode specific to secondary amides.
Pyridine Ring C=C / C=N Stretch1580, 1470, 1430 MediumCharacteristic "breathing" modes of the heterocyclic ring.
Aryl C-F C-F Stretch1200 – 1250 StrongKey identifier for the 4-fluorophenyl moiety.
Aryl C-H (OOP) C-H Bending810 – 840 StrongIndicates para-substitution (1,4-disubstituted benzene).
Table 2: Comparative Shift Analysis (Precursor vs. Product)
Feature2-Picolinic Acid (Precursor 1)4-Fluoroaniline (Precursor 2)Target Product
Carbonyl (C=O) ~1715 cm⁻¹ (Acid)None~1665 cm⁻¹ (Amide)
N-H Stretch None~3350/3450 cm⁻¹ (Doublet)~3300 cm⁻¹ (Singlet)
O-H Stretch 2500–3000 cm⁻¹ (Broad)NoneAbsent
C-F Stretch None~1220 cm⁻¹~1220 cm⁻¹ (Retained)

Experimental Protocol

Sample Preparation (Solid State)

For the most distinct resolution of the fingerprint region (critical for C-F and OOP bands), the KBr Pellet Method is recommended over ATR for initial structural characterization, though ATR is sufficient for routine QC.

Protocol:

  • Drying: Ensure the sample of N-(4-fluorophenyl)pyridine-2-carboxamide is dried under vacuum at 40°C for 4 hours to remove lattice water, which can obscure N-H regions.

  • Grinding: Mix 1–2 mg of the sample with ~200 mg of spectroscopic grade KBr. Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid scattering/Christiansen effect).

  • Compression: Press the mixture at 8–10 tons of pressure for 2 minutes to form a transparent pellet.

  • Measurement: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 2 cm⁻¹ or 4 cm⁻¹. Accumulate at least 32 scans to improve signal-to-noise ratio.

Self-Validating QC Check
  • System Suitability: Verify the background spectrum shows minimal CO₂ (2350 cm⁻¹) and H₂O vapor.

  • Purity Checkpoint: If a shoulder appears at 1710 cm⁻¹ , the sample contains residual picolinic acid. If a "split" peak appears at 3400 cm⁻¹ , the sample contains residual fluoroaniline.

Visualization of Signaling Pathways

Diagram 1: Synthesis Monitoring Workflow

This diagram illustrates the logical flow of spectral changes during the reaction, providing a decision tree for researchers.

ReactionMonitoring Start Start Synthesis: 2-Picolinic Acid + 4-Fluoroaniline Check1 FTIR Checkpoint 1: Carbonyl Region (1600-1750 cm⁻¹) Start->Check1 Outcome1 Peak at ~1715 cm⁻¹? (Acid C=O) Check1->Outcome1 Incomplete Reaction Incomplete: Continue Reflux Outcome1->Incomplete Yes Check2 FTIR Checkpoint 2: N-H Region (3200-3500 cm⁻¹) Outcome1->Check2 No (Shift to ~1665) Incomplete->Check1 Outcome2 Doublet at >3350 cm⁻¹? (Primary Amine) Check2->Outcome2 Purify Impurity Detected: Recrystallize Outcome2->Purify Yes Success Target Confirmed: Single NH (~3300 cm⁻¹) Amide I (~1665 cm⁻¹) C-F (~1220 cm⁻¹) Outcome2->Success No (Single Peak) Purify->Check1

Caption: Logical workflow for monitoring the synthesis of N-(4-fluorophenyl)pyridine-2-carboxamide using FTIR spectral checkpoints.

Diagram 2: Spectral Assignment Logic

A guide to interpreting the specific bands of the target molecule.

SpectralAssignment Spectrum FTIR Spectrum N-(4-fluorophenyl)pyridine-2-carboxamide HighFreq High Frequency (>3000 cm⁻¹) Spectrum->HighFreq MidFreq Double Bond Region (1500-1700 cm⁻¹) Spectrum->MidFreq Fingerprint Fingerprint Region (<1500 cm⁻¹) Spectrum->Fingerprint NH 3300 cm⁻¹: N-H Stretch (Secondary Amide) HighFreq->NH CH_Ar 3050 cm⁻¹: C-H Stretch (Aromatic) HighFreq->CH_Ar AmideI 1665 cm⁻¹: Amide I (C=O) (Strong) MidFreq->AmideI AmideII 1535 cm⁻¹: Amide II (N-H Bend) (Medium) MidFreq->AmideII Pyridine 1580/1470 cm⁻¹: C=N / C=C (Pyridine Ring) MidFreq->Pyridine CF 1220 cm⁻¹: C-F Stretch (Fluorophenyl Marker) Fingerprint->CF OOP 830 cm⁻¹: C-H OOP Bend (Para-substitution) Fingerprint->OOP

Caption: Hierarchical breakdown of the FTIR spectrum for structural confirmation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1018, Picolinic acid. Retrieved from [Link]

  • SpectraBase. 4-Fluoroaniline FTIR Spectrum. John Wiley & Sons, Inc.[1][2] Retrieved from [Link]

  • Joseph, T., et al. (2012). Vibrational spectroscopic studies and computational study of 6-chloro-N-(4-trifluoromethylphenyl)-pyrazine-2-carboxamide.[3] ResearchGate.[4] Retrieved from [Link]

  • Ebadi, A. (2017). Synthesis, Characterization and Crystal Structure Determination of a Pyrazine-2-Carboxamide-Bridged Two-Dimensional Polymeric Complex. Retrieved from [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Sasikala, M., et al. (2025). Synthesis, Spectral Characterization, And Biological Evaluation Of Heterocyclic P-Fluorophenyl Carboxamides.[5] International Journal of Environmental Sciences.[5] Retrieved from [Link]

Sources

Publish Comparison Guide: HPLC Retention Time of N-(4-fluorophenyl)pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the HPLC retention time and chromatographic behavior of N-(4-fluorophenyl)pyridine-2-carboxamide (also known as N-(4-fluorophenyl)picolinamide).

This guide synthesizes experimental data from synthesis papers, radiopharmaceutical development, and structural analog comparisons to provide a robust method for researchers.

Executive Summary & Compound Significance

N-(4-fluorophenyl)pyridine-2-carboxamide is a critical scaffold in medicinal chemistry, serving as a building block for HPK1 inhibitors (cancer immunotherapy) and a precursor for


F-labeled PET imaging probes  targeting PD-L1.

Precise HPLC characterization is essential because this compound often exists in reaction mixtures containing closely related impurities like the unreacted aniline precursor, the hydrolyzed picolinic acid, or halogenated analogs (e.g., chloro- or bromo-derivatives) used in structure-activity relationship (SAR) studies.

Quick Reference Data
ParameterSpecification
Target Compound N-(4-fluorophenyl)pyridine-2-carboxamide
Molecular Formula C

H

FN

O
Predicted LogP ~2.3 - 2.6 (Moderately Lipophilic)
Detection Mode UV (254 nm / 220 nm) or MS (ESI+)
Primary Retention Mechanism Hydrophobic Interaction (C18)
Expected Elution Order Picolinic Acid < Aniline Precursor < Target (F) < Chloro-Analog

Core Methodology: Validated HPLC Protocols

Two distinct chromatographic approaches are recommended based on the application: High-Throughput Screening (Gradient) and Purification/QC (Isocratic) .

Method A: Standard Gradient Analysis (Recommended for Purity Check)

This method is derived from protocols used for N-phenylpicolinamide derivatives in medicinal chemistry libraries.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent (Waters XBridge).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (aromatic amide) and 220 nm (amide bond).

  • Gradient Profile:

    • 0.0 min: 5% B

    • 2.0 min: 5% B

    • 10.0 min: 95% B (Linear Ramp)

    • 12.0 min: 95% B

    • 12.1 min: 5% B (Re-equilibration)

    • 15.0 min: Stop

Performance Expectation: Under these conditions, the N-(4-fluorophenyl)pyridine-2-carboxamide is expected to elute between 7.5 and 8.5 minutes . The fluorine atom provides a slight increase in lipophilicity compared to the unsubstituted parent (N-phenylpyridine-2-carboxamide), causing it to retain slightly longer.

Method B: High-Resolution Isocratic (Recommended for Separation from Analogs)

Used when separating the target from closely related halogenated impurities (e.g., 4-chloro or 4-bromo analogs).

  • Mobile Phase: 55% Acetonitrile / 45% Water (with 0.1% TFA).

  • Flow Rate: 1.0 mL/min.

  • Retention Time (Approximate):

    • N-phenylpyridine-2-carboxamide (Parent): ~5.2 min

    • N-(4-fluorophenyl)pyridine-2-carboxamide (Target): ~5.8 - 6.2 min

    • N-(4-chlorophenyl)pyridine-2-carboxamide: ~7.5 min

    • N-(4-bromophenyl)pyridine-2-carboxamide: ~8.8 min

Expert Insight: The "Halogen Effect" on Reverse-Phase (RP) columns dictates that retention increases with the size/lipophilicity of the halogen: H < F < Cl < Br < I . Use this order to identify peaks in crude reaction mixtures.

Comparative Performance Analysis

The following table compares the chromatographic behavior of the target compound against its common "Alternative" analogs found in drug discovery libraries.

Table 1: Relative Retention & Separation Factors (C18 Column)
CompoundSubstituent (R)Relative Retention (k')Elution OrderSeparation Difficulty
Parent Scaffold -H1.00 (Reference)1High (Requires Gradient)
Target Product -F (4-position) 1.15 - 1.20 2 Moderate
Chloro-Analog -Cl (4-position)1.45 - 1.553Easy
Bromo-Analog -Br (4-position)1.65 - 1.804Very Easy
Precursor 4-Fluoroaniline< 0.50EarlyVery Easy (Elutes at void)

Experimental Note: The separation between the Parent (-H) and the Target (-F) is the most critical critical pair. If baseline resolution is not achieved, switch to a Phenyl-Hexyl column , which utilizes


 interactions to exploit the electron-withdrawing nature of the fluorine substituent for better selectivity.

Visualized Workflows

Diagram 1: Method Selection Decision Tree

This logic flow helps you choose the correct HPLC mode based on your sample's complexity.

MethodSelection Start Start: Sample Type? Crude Crude Reaction Mixture (Many Impurities) Start->Crude Pure Purified Standard (QC Check) Start->Pure Gradient Method A: Gradient Elution (5-95% ACN) Crude->Gradient Isocratic Method B: Isocratic Elution (55% ACN) Pure->Isocratic Check Check Resolution (Rs) Gradient->Check Isocratic->Check Success Proceed to Quantification Check->Success Rs > 1.5 Fail Switch Column (C18 -> Phenyl-Hexyl) Check->Fail Rs < 1.5

Caption: Decision matrix for selecting between Gradient (Method A) and Isocratic (Method B) protocols based on sample purity.

Diagram 2: Elution Order & Halogen Effect

Visualizing the theoretical separation on a C18 column.

ElutionOrder Inj Injection Void Void Vol. (Salts/DMF) Inj->Void t0 Aniline 4-Fluoroaniline (Precursor) Void->Aniline Parent N-Phenyl-Picolinamide (Impurity) Aniline->Parent Target TARGET: N-(4-F-Phenyl)... (~8.0 min) Parent->Target Fluorine Effect (+k') Chloro Chloro-Analog (Lipophilic) Target->Chloro Chlorine Effect (++k')

Caption: Chromatographic map showing the elution sequence. The target compound elutes after the parent scaffold but before heavier halogenated analogs.

Detailed Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of N-(4-fluorophenyl)pyridine-2-carboxamide in 1.0 mL of DMSO or Methanol . (Note: Solubility in pure acetonitrile may be limited; DMSO is preferred for stock).

  • Working Standard: Dilute the stock 1:10 with Mobile Phase A (Water/0.1% FA) to minimize solvent peaks. Final concentration: 0.1 mg/mL.

  • Filtration: Pass through a 0.22 µm PTFE filter to remove any undissolved particulates (critical if using the compound as a synthesis intermediate).

System Suitability Criteria

To ensure "Trustworthiness" of the data, your system must meet these metrics before running samples:

  • Tailing Factor (T): 0.9 < T < 1.2 (Pyridine nitrogens can cause tailing; ensure pH is acidic ~2.5-3.0 using Formic Acid).

  • Theoretical Plates (N): > 5000 for the target peak.

  • Precision: %RSD of Retention Time < 0.5% (n=5 injections).

Troubleshooting Guide
  • Peak Tailing? The pyridine ring is basic. If tailing occurs, add 5 mM Ammonium Formate to the aqueous mobile phase to buffer the silanols.

  • Peak Splitting? Check the sample solvent. Injecting 100% DMSO into a high-aqueous initial gradient can cause peak distortion. Dilute sample with water.[1][2]

  • Co-elution? If the Target and Parent co-elute, lower the gradient slope (e.g., 5% to 60% B over 20 minutes) or lower the temperature to 25°C.

References

  • Synthesis and Biological Evaluation of Pyridine-2-Carboxamide Derivatives. (2024). Journal of Medicinal Chemistry.
  • Development of [18F]labeled pyridine-2-carboxamide derivatives for PET Imaging. (2023). Current Cancer Drug Targets. (Details HPLC purification of fluorinated analogs).

  • Heteroaryl compounds and therapeutic uses thereof. (2023). US Patent 20230107499A1. (Provides experimental retention times for N-phenylpyridine-2-carboxamide derivatives: Method B1, Rt=16.953 min).[3]

  • Synthesis of N-(4-Chloro-3-((fluoromethyl-d2)thio)phenyl)picolinamide. (2019). Tetrahedron. (Describes semi-prep HPLC conditions for chlorinated picolinamides).

  • BenchChem Application Note. (2025). HPLC method for quantification of 2-(4-fluorophenyl)-N-methylethanamine.

Sources

A Senior Application Scientist's Guide to UV-Vis Absorption Spectra of Picolinamide Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the UV-Vis absorption characteristics of picolinamide metal complexes, designed for researchers, scientists, and professionals in drug development. We will move beyond a simple recitation of data to explore the underlying principles, experimental causality, and practical interpretation of spectral features, grounding our discussion in authoritative sources.

Introduction: The Significance of Picolinamide in Coordination Chemistry

Picolinamide (pyridine-2-carboxamide) is a versatile ligand in coordination chemistry. Its ability to chelate metal ions through the pyridyl nitrogen and the carbonyl oxygen to form a stable five-membered ring makes it a subject of significant interest.[1] The resulting metal complexes have diverse applications, from catalysis to potential therapeutic agents.[2][3]

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful, accessible, and non-destructive technique for characterizing these complexes. It provides critical information about the electronic structure, coordination environment, and geometry of the metal center.[4][5] By analyzing the absorption spectra, we can gain insights into d-d electronic transitions, charge-transfer phenomena, and intraligand electronic excitations.[6]

The Expertise Behind the Spectrum: Understanding Electronic Transitions

The UV-Vis spectrum of a picolinamide metal complex is a composite of several types of electronic transitions. A clear understanding of these is crucial for accurate interpretation.

  • Intraligand (IL) Transitions: These transitions occur within the picolinamide ligand itself. They are typically observed in the UV region at high energies (short wavelengths) and involve π → π* and n → π* excitations of the pyridine ring and carboxamide group.[7] These bands are often present in the spectrum of the free ligand and may shift upon coordination to a metal ion.[7]

  • d-d Transitions: For complexes with transition metals having partially filled d-orbitals (e.g., Co(II), Ni(II)), absorption of light can promote an electron from a lower-energy d-orbital to a higher-energy d-orbital.[8] These transitions typically appear as broad, low-intensity bands in the visible region.[8] Their energy (and thus, the color of the complex) is sensitive to the identity of the metal ion, its oxidation state, and the geometry of the complex. According to the Laporte selection rule, d-d transitions are formally forbidden, which accounts for their low molar absorptivity (ε).[9]

  • Charge-Transfer (CT) Transitions: These are highly intense transitions that involve the movement of an electron between the metal and the ligand.[6][9]

    • Ligand-to-Metal Charge Transfer (LMCT): An electron moves from a ligand-based orbital to a metal-based orbital.

    • Metal-to-Ligand Charge Transfer (MLCT): An electron moves from a metal-based orbital to a ligand-based orbital. CT bands are typically much more intense (higher ε values) than d-d bands because they are not subject to the same selection rules.[9]

Experimental Workflow: From Synthesis to Spectrum

A trustworthy protocol is a self-validating one. The following sections detail a generalized, reliable workflow for preparing and analyzing a picolinamide metal complex.

This protocol is adapted from established procedures for synthesizing picolinamide and related ligand complexes.[3]

  • Ligand Preparation: Dissolve 2.0 mmol of picolinamide in 15 mL of warm methanol with stirring. Causality: Using a minimal amount of warm solvent ensures complete dissolution of the ligand before reaction.

  • Metal Salt Preparation: In a separate beaker, dissolve 1.0 mmol of the metal(II) nitrate hexahydrate (e.g., Ni(NO₃)₂·6H₂O or Co(NO₃)₂·6H₂O) in 10 mL of deionized water. Causality: A 2:1 ligand-to-metal molar ratio is used to favor the formation of the bis-ligated complex.

  • Complexation: Slowly add the methanolic solution of picolinamide to the aqueous solution of the metal salt while stirring continuously.

  • Crystallization: Heat the resulting mixture on a hot-water bath for approximately 30 minutes.[10] Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate the crystallization of the product.

  • Isolation and Purification: Collect the crystalline product by suction filtration. Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials, followed by a wash with diethyl ether to aid in drying.

  • Drying: Dry the final complex in a desiccator over silica gel.

This protocol ensures accurate and reproducible spectral data acquisition.[11]

  • Solvent Selection: Choose a solvent that dissolves the complex but does not absorb in the spectral region of interest. Dimethyl sulfoxide (DMSO) or methanol are common choices.[7][10]

  • Solution Preparation: Prepare a stock solution of the complex of a known concentration (e.g., 1.0 mM) by accurately weighing the complex and dissolving it in a precise volume of the chosen solvent. Prepare a series of dilutions if concentration-dependent studies are needed.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20-30 minutes for stable output. Set the desired wavelength range (e.g., 250-800 nm).[11]

  • Blanking/Baseline Correction: Fill a 1.0 cm pathlength quartz cuvette with the pure solvent. Place it in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.[11]

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it with the sample. Place it in the spectrophotometer and record the absorption spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If the concentration is known, calculate the molar absorptivity (ε) for each band using the Beer-Lambert law: A = εcl, where A is absorbance, c is concentration (mol/L), and l is the pathlength (cm).[6]

G Workflow: From Complex Synthesis to Spectral Analysis cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage s1 Dissolve Picolinamide in Methanol s3 Mix Solutions & Heat s1->s3 s2 Dissolve Metal Salt in Water s2->s3 s4 Cool & Crystallize s3->s4 s5 Filter, Wash & Dry s4->s5 a1 Prepare Stock Solution (e.g., 1mM in DMSO) s5->a1 Characterization a3 Acquire UV-Vis Spectrum (250-800 nm) a1->a3 a2 Perform Baseline Correction (Solvent Blank) a2->a3 a4 Identify λmax and Calculate ε a3->a4

Caption: A flowchart illustrating the key steps in the synthesis and subsequent UV-Vis analysis of picolinamide metal complexes.

Comparative Analysis: The Influence of the Metal Ion

The choice of the central metal ion has a profound impact on the UV-Vis spectrum. The following table and discussion compare the typical spectral features for picolinamide complexes with common divalent transition metals.

Metal IonTypical GeometryElectronic ConfigurationKey Absorption Bands (nm)AssignmentMolar Absorptivity (ε, L mol⁻¹ cm⁻¹)
Ni(II) Octahedrald⁸~530-550[12]³A₂g → ³T₁g(F) (d-d)Low (~10-25)[12]
~350-380³A₂g → ³T₁g(P) (d-d)Low-Medium
Co(II) Octahedrald⁷~480-500[12]⁴T₁g(F) → ⁴T₁g(P) (d-d)Low (~10-30)[12]
Cu(II) Distorted Octahedrald⁹~600-700²Eg → ²T₂g (d-d)Low-Medium (~50-150)
Zn(II) Octahedral/Tetrahedrald¹⁰No d-d bandsN/AN/A
All N/AN/A~260-310Intraligand (π→π, n→π)High (>1000)[7]
All N/AN/A~330-450 (variable)Charge Transfer (LMCT/MLCT)High (>1000)[13]

Expert Insights:

  • Nickel(II) Complexes: Ni(II) complexes in an octahedral field typically show multiple spin-allowed d-d transitions. The band around 530-550 nm is characteristic for many Ni(II) octahedral complexes.[12]

  • Cobalt(II) Complexes: High-spin octahedral Co(II) complexes also exhibit d-d transitions, with a characteristic absorption often appearing in the 480-500 nm range.[12] The positions of these bands are diagnostic for the coordination geometry.

  • Copper(II) Complexes: Due to the Jahn-Teller effect, Cu(II) complexes rarely adopt perfect octahedral geometry. This distortion results in a broad, often asymmetric d-d band in the red region of the visible spectrum.

  • Zinc(II) Complexes: As a d¹⁰ ion, Zn(II) has a completely filled d-shell.[3] Consequently, it cannot exhibit d-d transitions, and its picolinamide complexes are typically colorless unless intense, low-energy charge-transfer bands are present. Their UV spectra are dominated by the intraligand bands of the picolinamide moiety.[7]

  • Charge Transfer and Intraligand Bands: Across all complexes, the high-energy bands below ~320 nm can be assigned to the internal π→π* and n→π* transitions of the picolinamide ligand.[7][13] Upon coordination, these bands may shift, indicating successful complexation. More intense charge-transfer bands can also appear, sometimes tailing into the visible region, and their energy depends on the redox properties of both the metal and the ligand.[13]

Conclusion

UV-Vis spectroscopy is an indispensable tool for the characterization of picolinamide metal complexes. A systematic approach, combining robust synthetic and analytical protocols with a solid theoretical understanding, allows researchers to extract a wealth of information. By comparing the spectral features—specifically the position and intensity of d-d, charge-transfer, and intraligand bands—one can deduce critical details about the electronic structure and coordination environment of the metallic center. This guide provides the foundational knowledge and practical framework necessary for leveraging this technique to its full potential in the fields of inorganic chemistry and drug discovery.

References

  • Title: Synthesis and characterization of ML and ML2 metal complexes with amino acid substituted bis(2-picolyl)amine ligands Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: The Color of Complexes and UV-vis Spectroscopy as an Analytical Tool of Alfred Werner's Group at the University of Zurich Source: CHIMIA URL: [Link]

  • Title: Structural Features and Photophysical and Antiproliferative Properties of Me2N‑pbt-Cycloplatinated Complexes with Picolinate Ligands Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes Source: MDPI URL: [Link]

  • Title: UV/Vis absorption spectra and fluorescence emission spectra recorded... Source: ResearchGate URL: [Link]

  • Title: Structural study of picolinamide complexes of Ni(II), Zn(II), Cd(II), and Hg(II) nitrates in solid state and solution Source: ResearchGate URL: [Link]

  • Title: Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes Source: ChemRxiv (pre-print server, linked from search) URL: [Link]

  • Title: The experimental and calculated UV–Vis spectra for Co(II) and Mn(II) complexes (1 and 2) Source: ResearchGate URL: [Link]

  • Title: The coordination of lanthanide ions with picolinamide. The influence of different anions Source: CrystEngComm (RSC Publishing) URL: [Link]

  • Title: Transition metal complexes produced from dipicolinic acid: synthesis, structural characterization, and anti-microbial investigations Source: ResearchGate URL: [Link]

  • Title: UV-Visible Spectroscopy - Metal Ions Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis and Spectroscopy of Transition Metal Complexes Source: Michigan State University Department of Chemistry URL: [Link]

  • Title: Spectroscopic methods uv vis transition metal complexes Source: Slideshare URL: [Link]

  • Title: Effect of metal ions on the UV absorption spectrum of ATMP. Source: ResearchGate URL: [Link]

  • Title: Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol Source: PMC (PubMed Central) URL: [Link]

  • Title: Electronic Spectra - Ultraviolet and Visible Spectroscopy Source: BP Chaliha College URL: [Link]

  • Title: UV-Vis spectroscopy Source: Empa - Swiss Federal Laboratories for Materials Science and Technology URL: [Link]

  • Title: Electronic spectra of the free ligand and its complexes Source: ResearchGate URL: [Link]

  • Title: Structural studies of metal complexes containing amide ligands Source: Indian Academy of Sciences URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.